Docetaxel Impurity 1
Description
Properties
CAS No. |
158810-73-2 |
|---|---|
Molecular Formula |
C46H55Cl2NO16 |
Molecular Weight |
948.83 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Critical Role of Impurity Profiling for Docetaxel
An In-Depth Technical Guide to the Reference Standard for Docetaxel Impurity 1
This guide provides a detailed technical overview of the reference standard for this compound. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of docetaxel, an essential antineoplastic agent. We will navigate the complexities of impurity nomenclature, identify the specific Chemical Abstracts Service (CAS) number associated with this impurity, and provide a comprehensive framework for its analytical control.
Docetaxel is a semi-synthetic taxane analogue derived from the needles of the European yew tree.[1][2] As a potent inhibitor of microtubule depolymerization, it is a cornerstone of chemotherapy regimens for various cancers.[2][3] The structural complexity of docetaxel (C₄₃H₅₃NO₁₄) means its synthesis and storage can result in a range of related substances, including isomers, degradation products, and precursors.[1] Rigorous control of these impurities is a fundamental requirement for ensuring the safety, efficacy, and quality of the final drug product, as mandated by global regulatory bodies and detailed in pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1]
Defining "this compound": Nomenclature and Identification
A significant challenge in the field is that the term "this compound" is not a universally standardized designation. Different pharmacopeias and commercial suppliers often use their own nomenclature (e.g., Impurity A, B, C in the EP) or descriptive chemical names.[]
However, specific chemical reference standard suppliers have designated a compound as "this compound." Through a survey of these suppliers, this impurity is identified by the following definitive chemical information:
-
Chemical Name: (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[5]benz[1,2-b]oxete-5,6-dione[6]
-
Molecular Formula: C₂₉H₃₄O₁₀[6]
-
Molecular Weight: 542.57 g/mol [6]
It is crucial for researchers to recognize that this specific designation may be listed under different names by other sources. For instance, some suppliers identify the compound with CAS number 151636-94-1 as "Docetaxel Impurity 20".[2] This underscores the importance of using the CAS number as the definitive identifier for any impurity to avoid ambiguity.
Relationship to Official Pharmacopeial Impurities
For a comprehensive understanding, it is essential to be aware of the impurities officially recognized by major pharmacopeias. These are the benchmark impurities that must be monitored during quality control. The table below summarizes key impurities listed in the European Pharmacopoeia (EP), which are often used as a global reference.
| EP Impurity Name | CAS Number |
| Docetaxel EP Impurity A | 1887057-05-7 |
| Docetaxel EP Impurity B | 167074-97-7 |
| Docetaxel EP Impurity C | 153381-68-1 |
| Docetaxel EP Impurity D | 162784-72-7 |
| Docetaxel EP Impurity E | 32981-86-5 |
| Docetaxel EP Impurity F | 33069-62-4 |
| Docetaxel EP Impurity G | 125354-16-7 |
Source: BOC Sciences[]
Analytical Control Strategy: A Validated HPLC-UV Method
The quantification of docetaxel and its related substances requires a robust, stability-indicating analytical method.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology cited in pharmacopeias and the scientific literature.[7][8]
The causality behind this choice is clear: HPLC provides the necessary resolving power to separate the structurally similar docetaxel molecule from its various impurities, while UV detection offers the required sensitivity for quantification at levels stipulated by regulatory guidelines (typically disregarding peaks below 0.05%).[8]
Experimental Workflow for Impurity Analysis
The following diagram illustrates the logical flow of a typical analysis for docetaxel impurities, from sample handling to final data evaluation.
Caption: Workflow for Docetaxel Impurity Identification and Quantification.
Detailed HPLC Protocol
This protocol is a representative method synthesized from established pharmacopeial and literature procedures.[8] A self-validating system requires a robust System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.
| Parameter | Specification | Rationale |
| Column | Reversed-phase C18, 4.6 mm x 150 mm, 3.5 µm particle size | C18 stationary phase provides the necessary hydrophobicity to retain and separate docetaxel and its related nonpolar impurities. Smaller particle size enhances resolution and efficiency. |
| Mobile Phase A | Water | The weak solvent in a reversed-phase system. |
| Mobile Phase B | Acetonitrile | The strong organic solvent used to elute the analytes from the column. |
| Gradient Elution | A time-based program increasing the percentage of Mobile Phase B. (e.g., 35% B to 65% B over 40 minutes). | A gradient is essential to elute impurities with a wide range of polarities and to ensure the highly retained docetaxel is eluted with a good peak shape in a reasonable time. |
| Flow Rate | 1.2 mL/min | A typical flow rate for a 4.6 mm ID column to ensure optimal efficiency and resolution. |
| Column Temperature | 40-45 °C[8][9] | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing run time. It also ensures consistent retention times by controlling temperature fluctuations. |
| Detection Wavelength | 230 nm or 232 nm[7][8] | This wavelength provides a good chromophoric response for docetaxel and its main impurities, which contain aromatic rings, ensuring high sensitivity. |
| Injection Volume | 10 µL[8][9] | A small, precise injection volume is critical to prevent column overloading and maintain sharp peaks. |
| Diluent | Acetonitrile:Water (or Methanol) mixture[7] | The diluent must be capable of fully dissolving the sample while being compatible with the mobile phase to ensure good peak shape upon injection. |
| System Suitability | Resolution between critical pairs (e.g., Docetaxel and an adjacent impurity) must be >2.0. RSD for replicate injections of the standard <1.0%.[8] | Trustworthiness Pillar: This is a non-negotiable step. It proves the system can adequately separate the compounds of interest and provides reproducible results before any sample is analyzed. |
Logical Framework for Impurity Control
Effective management of pharmaceutical impurities is a multi-step process grounded in regulatory science and risk assessment. The following diagram outlines the logical relationships and decision-making process involved.
Caption: Logical Framework for Pharmaceutical Impurity Management.
This framework demonstrates the central role of the reference standard. A well-characterized reference standard (Node D) is a prerequisite for developing a validated analytical method (Node C), which is the cornerstone for all subsequent quality control and stability testing (Nodes E and G). Without an authenticated standard, accurate quantification is impossible.
Conclusion
The definitive identifier for the reference standard marketed as "this compound" is CAS Number 151636-94-1 .[6] Professionals in drug development and quality control must prioritize the use of CAS numbers to circumvent the ambiguities of supplier-specific or non-standardized nomenclature. The control of this and other related substances is achieved through robust, validated, stability-indicating HPLC methods, which form the analytical backbone of ensuring the safety and quality of docetaxel. Adherence to pharmacopeial standards and a logical, science-based approach to impurity management are essential for regulatory compliance and patient safety.
References
-
This compound. Allmpus. [Link]
-
Docetaxel - Definition, Identification, Assay. USP-NF (2025). [Link]
-
Docetaxel-impurities. Pharmaffiliates. [Link]
-
Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. PMC (National Center for Biotechnology Information). [Link]
-
Docetaxel Impurities and Related Compound. Veeprho. [Link]
-
New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Scientific Research Publishing. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. ResearchGate. [Link]
-
List of European Pharmacopoeia Reference Standards. EDQM. [Link]
-
Docetaxel. USP-NF (Revision Bulletin, 2012). [Link]
-
docetaxel anhydrous and its Impurities. Pharmaffiliates. [Link]
-
Docetaxel Injection. USP-NF (Revision Bulletin, 2012). [Link]
-
Docetaxel | C43H53NO14 | CID 148124. PubChem, NIH. [Link]
Sources
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. selleckchem.com [selleckchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. allmpus.com [allmpus.com]
- 7. rjptonline.org [rjptonline.org]
- 8. drugfuture.com [drugfuture.com]
- 9. uspnf.com [uspnf.com]
Subject: The Genesis and Fate of 7-epi-Docetaxel: A Critical Impurity in Docetaxel Synthesis and Stability
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive examination of a critical Docetaxel impurity, 7-epi-Docetaxel. While various impurities are designated non-specifically in commercial listings, 7-epi-Docetaxel (also known as Docetaxel EP Impurity C) represents one of the most significant due to its dual origin as both a process-related impurity and a primary degradation product. We will elucidate its chemical identity, explore the mechanistic pathways of its formation during synthesis and under stress conditions, and detail the analytical methodologies required for its detection and control, providing researchers and drug development professionals with a core understanding of its lifecycle.
Introduction: The Imperative of Purity in Taxane Therapeutics
Docetaxel is a cornerstone of modern chemotherapy, a semi-synthetic taxane that has demonstrated remarkable efficacy against a range of cancers, including breast, prostate, and non-small cell lung cancer.[1][2] Its mechanism of action relies on the stabilization of microtubules, which arrests the cell cycle and induces apoptosis in rapidly dividing cancer cells.[3][4]
The therapeutic success of Docetaxel, however, is intrinsically linked to its purity. The International Council for Harmonisation (ICH) guidelines mandate strict control over impurities in drug substances and products, as they can impact efficacy and, more critically, patient safety. In the context of Docetaxel, impurities can arise from the complex semi-synthesis process starting from 10-deacetylbaccatin III (10-DAB) or through the degradation of the active pharmaceutical ingredient (API) over time.[5][6]
The designation "Docetaxel Impurity 1" is not standardized and is used by various commercial suppliers to refer to different chemical entities, including 10-Oxo Docetaxel and 10-Deacetyl Baccatin III.[7][8] This guide will focus on one of the most clinically and pharmaceutically relevant impurities: 7-epi-Docetaxel . This stereoisomer is formed both during synthesis and as a primary degradant, making its study and control essential for ensuring the quality and safety of Docetaxel.[9][10]
Chemical Identity of 7-epi-Docetaxel
7-epi-Docetaxel is the C-7 epimer of Docetaxel. The sole structural difference is the stereochemistry of the hydroxyl group at the C-7 position of the baccatin core, which is inverted from the β-configuration (equatorial) in Docetaxel to an α-configuration (axial) in the epimer. While seemingly minor, this change can impact the molecule's three-dimensional conformation and potentially its biological activity.
| Identifier | Docetaxel | 7-epi-Docetaxel (Docetaxel EP Impurity C) |
| CAS Number | 114977-28-5 | 153381-68-1[11] |
| Molecular Formula | C₄₃H₅₃NO₁₄ | C₄₃H₅₃NO₁₄ |
| Molecular Weight | 807.88 g/mol | 807.88 g/mol |
| Synonyms | Taxotere | 4-epi-Docetaxel, 7-Epitaxotere[11][12] |
| Structure |
Origin as a Process-Related Impurity
The semi-synthesis of Docetaxel is a multi-step process that begins with the extraction of the precursor 10-deacetylbaccatin III (10-DAB) from the needles of the European yew tree (Taxus baccata).[3] The synthesis involves the protection of reactive hydroxyl groups on the 10-DAB core, followed by the crucial esterification at the C-13 hydroxyl group with a protected side chain, and finally, a series of deprotection steps to yield the final API.[13][14][15]
The formation of 7-epi-Docetaxel as a process impurity can occur at two key stages:
-
Impurity in Starting Material: The 10-DAB starting material itself can contain its C-7 epimer (7-epi-10-deacetylbaccatin III). If not removed, this epimeric precursor will be carried through the synthesis to produce 7-epi-Docetaxel.
-
Epimerization During Synthesis: The conditions used during the synthetic steps, particularly those involving acidic or basic reagents or elevated temperatures, can promote epimerization at the C-7 position of both the 10-DAB intermediate and the final Docetaxel molecule. This occurs via the retro-aldol/aldol mechanism described in the next section.[16]
The diagram below illustrates the general synthetic route and the potential entry point for the epimeric impurity.
Caption: Retro-aldol mechanism for the degradation of Docetaxel.
Analytical Methodologies for Detection and Control
A robust, stability-indicating analytical method is crucial for separating and quantifying 7-epi-Docetaxel from the parent drug and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique employed for this purpose. [17][18]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example based on published methods for the analysis of Docetaxel and its impurities. [17][19][20][21]Method validation according to ICH Q2(R1) guidelines is required for implementation in a regulated environment.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector (e.g., Waters Alliance 2695 with 2998 PDA detector). [17]* Data acquisition and processing software (e.g., Empower).
-
Analytical column: A C18 column is typically used due to the hydrophobic nature of taxanes. Example: Sunfire C18 (250 x 4.6 mm, 5 µm). [17]* Reference standards for Docetaxel and 7-epi-Docetaxel.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical-grade reagents (e.g., acetic acid).
2. Chromatographic Conditions: The causality behind these choices is to achieve optimal resolution between the closely eluting Docetaxel and its epimer. A gradient elution is necessary to separate a wide range of impurities with different polarities within a reasonable run time.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.01% Acetic Acid in Water | Provides acidic pH to ensure good peak shape for the analytes. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic taxanes. |
| Gradient Program | See example below | To resolve early-eluting polar impurities from the main analytes and late-eluting non-polar impurities. |
| Flow Rate | 1.2 mL/min [17] | A standard flow rate for a 4.6 mm ID column to balance analysis time and efficiency. |
| Column Temperature | 40 °C [17] | To ensure reproducible retention times and improve peak symmetry. |
| Detection Wavelength | 230 nm [17] | A common wavelength for detecting the taxane chromophore. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring sensitivity. |
| Diluent | Acetonitrile:Methanol (1:1, v/v) [17] | Ensures complete dissolution of the sample and compatibility with the mobile phase. |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 60 | 40 |
| 25 | 60 | 40 |
| 45 | 20 | 80 |
| 55 | 20 | 80 |
| 56 | 60 | 40 |
| 60 | 60 | 40 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Docetaxel and 7-epi-Docetaxel reference standards in the diluent to a known concentration (e.g., 1.0 mg/mL for Docetaxel, and a lower concentration for the impurity, such as 0.01 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Docetaxel drug substance or product in the diluent to a final concentration of approximately 1.0 mg/mL. [22] 4. System Suitability and Analysis:
-
Inject a system suitability solution containing both Docetaxel and 7-epi-Docetaxel.
-
Self-Validation Check: The system is deemed suitable for analysis only if the resolution between the Docetaxel and 7-epi-Docetaxel peaks is greater than 2.0, and other parameters like tailing factor and theoretical plates meet the predefined criteria.
-
Inject the sample solutions and integrate the peak areas to quantify the amount of 7-epi-Docetaxel relative to Docetaxel.
Characterization by LC-MS and NMR
For definitive structural confirmation, isolated impurities are subjected to further analysis.
-
LC-MS/MS: Provides molecular weight information and fragmentation patterns that help confirm the identity of the impurity. [23]* NMR Spectroscopy: 1D and 2D NMR experiments are essential for unambiguously determining the stereochemistry at the C-7 position, thus confirming the structure of 7-epi-Docetaxel. [9][10]
Caption: General analytical workflow for Docetaxel impurity profiling.
Conclusion
7-epi-Docetaxel stands out as a critical impurity in the manufacturing and formulation of Docetaxel. Its dual origin—arising from both the synthetic process and as a product of chemical degradation—necessitates a comprehensive control strategy. Understanding the retro-aldol mechanism of its formation is key to developing mitigation strategies, such as maintaining neutral pH and controlling temperatures during synthesis and storage. Furthermore, the implementation of a validated, stability-indicating HPLC method is a non-negotiable requirement for ensuring that every batch of Docetaxel meets the stringent purity standards demanded for patient safety and therapeutic efficacy. This guide provides the foundational knowledge for researchers and developers to effectively manage the challenges posed by this critical impurity.
References
-
J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Retrieved from J-Stage website. [Link]
-
Allmpus. (n.d.). This compound. Retrieved from Allmpus website. [Link]
-
ResearchGate. (n.d.). Isolation and characterization of impurities in docetaxel DRL | Request PDF. Retrieved from ResearchGate website. [Link]
-
PubMed. (2010). Evidence for the conversion of docetaxel into 7'-epidocetaxel in patients receiving Taxotere-based conventional chemotherapy. Retrieved from PubMed website. [Link]
-
PubMed. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved from PubMed website. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Retrieved from Research Journal of Pharmacy and Technology website. [Link]
-
ResearchGate. (n.d.). Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. Retrieved from ResearchGate website. [Link]
-
Neoplasia Research. (2014). Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Retrieved from Lifescience Global website. [Link]
-
PubMed. (2006). Isolation and characterization of impurities in docetaxel. Retrieved from PubMed website. [Link]
-
ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (n.d.). A Mild and Convenient SemiSynthesis of Docetaxel from 10-Deacetyl Baccatin III | Request PDF. Retrieved from ResearchGate website. [Link]
-
Bentham Science. (n.d.). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Retrieved from Bentham Science website. [Link]
- Google Patents. (n.d.). US5688977A - Method for docetaxel synthesis.
-
Veeprho. (n.d.). Docetaxel Impurities and Related Compound. Retrieved from Veeprho website. [Link]
-
Pharmaffiliates. (n.d.). Docetaxel-impurities. Retrieved from Pharmaffiliates website. [Link]
-
PMC. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma .... Retrieved from PMC website. [Link]
-
Lifescience Global. (2014). Abstract : Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Retrieved from Lifescience Global website. [Link]
-
IJRPR. (2023). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. Retrieved from IJRPR website. [Link]
-
PMC. (n.d.). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. Retrieved from PMC website. [Link]
-
ResearchGate. (n.d.). Isolation and characterization of degradation in docetaxel drug substance and its formulation | Request PDF. Retrieved from ResearchGate website. [Link]
-
USP. (2025). Docetaxel - Definition, Identification, Assay. Retrieved from USP website. [Link]
-
ResearchGate. (n.d.). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. Retrieved from ResearchGate website. [Link]
-
Scientific Research Publishing. (n.d.). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Retrieved from Scientific Research Publishing website. [Link]
-
ResearchGate. (n.d.). (PDF) PP-003 Physical-chemical stability of docetaxel concentrated solution during one month. Retrieved from ResearchGate website. [Link]
-
Semantic Scholar. (n.d.). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation.. Retrieved from Semantic Scholar website. [Link]
Sources
- 1. Docetaxel | 114977-28-5 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. allmpus.com [allmpus.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-epi-Docetaxel - LKT Labs [lktlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 16. neoplasiaresearch.com [neoplasiaresearch.com]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 22. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Mass and Isotopic Distribution of 10-Oxo Docetaxel (Docetaxel EP Impurity B)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the theoretical mass and isotopic distribution of a critical Docetaxel impurity, 10-Oxo Docetaxel, which is recognized as Docetaxel EP Impurity B in the European Pharmacopoeia. This guide is designed to support researchers, analytical scientists, and drug development professionals in the accurate identification, characterization, and quantification of this impurity, ensuring the quality and safety of Docetaxel formulations.
Introduction: The Significance of Impurity Profiling in Pharmaceutical Development
In the realm of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its associated impurities. For a potent chemotherapeutic agent like Docetaxel, a member of the taxane family of drugs, rigorous control and characterization of impurities are paramount.[1] Impurities can arise from various stages, including synthesis, degradation, or storage, and may possess their own pharmacological and toxicological profiles. Therefore, their identification and quantification are mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.
This guide focuses on a specific and significant impurity: 10-Oxo Docetaxel. This compound is listed in the European Pharmacopoeia as Docetaxel EP Impurity B, underscoring its regulatory relevance.[] A thorough understanding of its fundamental physicochemical properties, such as its precise theoretical mass and characteristic isotopic distribution, is the foundation for the development of robust analytical methods for its detection and control.
Unveiling the Identity of Docetaxel Impurity 1: 10-Oxo Docetaxel
The designation "this compound" can be ambiguous as it may be used by different suppliers to refer to various related substances. For the purpose of this scientifically grounded guide, we will focus on the well-characterized and pharmacopeially recognized 10-Oxo Docetaxel . This impurity is also referred to as Docetaxel Impurity B by the European Pharmacopoeia.[][3]
The key identifiers for 10-Oxo Docetaxel are:
| Identifier | Value |
| Chemical Name | 10-Oxo Docetaxel |
| Synonyms | This compound, Docetaxel EP Impurity B |
| CAS Number | 167074-97-7[3][4] |
| Molecular Formula | C₄₃H₅₁NO₁₄[3] |
The structural difference between Docetaxel and 10-Oxo Docetaxel lies at the C10 position of the taxane core, where the hydroxyl group in Docetaxel is oxidized to a ketone group in the impurity. This seemingly minor modification has a significant impact on the molecule's mass and, consequently, its analytical signature.
Part 1: Theoretical Mass Calculation
The theoretical mass of a molecule can be expressed in two primary ways: the nominal mass and the monoisotopic mass. The nominal mass is the integer mass of the most abundant isotope of each element, while the monoisotopic mass is the exact mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the monoisotopic mass is the more critical value.
1.1. Elemental Composition and Atomic Masses
The molecular formula for 10-Oxo Docetaxel is C₄₃H₅₁NO₁₄. To calculate the monoisotopic mass, we use the masses of the most abundant stable isotopes of each element:
| Element | Isotope | Atomic Mass (Da) |
| Carbon (C) | ¹²C | 12.000000 |
| Hydrogen (H) | ¹H | 1.007825 |
| Nitrogen (N) | ¹⁴N | 14.003074 |
| Oxygen (O) | ¹⁶O | 15.994915 |
1.2. Monoisotopic Mass Calculation
The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms:
-
Mass of Carbon: 43 * 12.000000 Da = 516.000000 Da
-
Mass of Hydrogen: 51 * 1.007825 Da = 51.400075 Da
-
Mass of Nitrogen: 1 * 14.003074 Da = 14.003074 Da
-
Mass of Oxygen: 14 * 15.994915 Da = 223.92881 Da
Total Monoisotopic Mass = 516.000000 + 51.400075 + 14.003074 + 223.92881 = 805.331959 Da
This calculated value is in close agreement with the monoisotopic mass listed in PubChem (805.33095530 Da), with minor differences likely attributable to rounding or the use of slightly different atomic mass values.
| Mass Type | Value (Da) |
| Nominal Mass | 805 |
| Monoisotopic Mass | 805.3320 |
| Average Molecular Weight | 805.86[3][4] |
Part 2: Isotopic Distribution
The isotopic distribution of a molecule arises from the natural abundance of stable isotopes for each of its constituent elements. For a molecule with a large number of atoms, like 10-Oxo Docetaxel, the probability of incorporating one or more heavier isotopes becomes significant. This results in a characteristic pattern of peaks in a mass spectrum, with the monoisotopic peak (M) being the most abundant, followed by peaks at M+1, M+2, etc., corresponding to molecules containing one, two, or more heavy isotopes.
2.1. Natural Abundance of Stable Isotopes
The following table lists the natural abundances of the relevant stable isotopes:
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.985 |
| ²H | 0.015 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
2.2. Predicted Isotopic Distribution of 10-Oxo Docetaxel
The theoretical isotopic distribution can be calculated using specialized algorithms that consider the molecular formula and the natural abundances of the isotopes. For 10-Oxo Docetaxel (C₄₃H₅₁NO₁₄), the predicted distribution for the protonated molecule [M+H]⁺ is as follows:
| Mass (Da) | Relative Abundance (%) | Peak |
| 806.3392 | 100.00 | M |
| 807.3426 | 48.93 | M+1 |
| 808.3459 | 13.56 | M+2 |
| 809.3493 | 2.98 | M+3 |
This distribution is characterized by a prominent M+1 peak with approximately half the intensity of the monoisotopic peak. This is primarily due to the significant probability of incorporating a single ¹³C atom in a molecule containing 43 carbon atoms. The M+2 peak is also notable, arising from the presence of two ¹³C atoms, a single ¹⁸O atom, or other combinations of heavier isotopes.
Part 3: Experimental Verification by Mass Spectrometry
The theoretical calculations of mass and isotopic distribution are validated experimentally using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments.
3.1. Experimental Protocol: High-Resolution Mass Spectrometry of 10-Oxo Docetaxel
-
Sample Preparation:
-
Accurately weigh a reference standard of 10-Oxo Docetaxel.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL.
-
Prepare a series of dilutions for linearity assessment.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used for the separation of taxanes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is employed to ensure good separation of Docetaxel and its impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: m/z 100-1200.
-
Resolution: > 20,000 FWHM.
-
Data Acquisition: Full scan mode to observe the complete isotopic pattern.
-
3.2. Data Analysis and Interpretation
The acquired mass spectrum should be analyzed to confirm the presence of 10-Oxo Docetaxel. The following steps are crucial:
-
Accurate Mass Measurement: The measured mass of the protonated molecule [M+H]⁺ should be compared to the calculated theoretical monoisotopic mass (806.3392 Da). The mass error should be within a narrow tolerance, typically less than 5 ppm.
-
Isotopic Pattern Matching: The observed isotopic distribution (the relative intensities of the M, M+1, M+2, etc. peaks) should be compared to the theoretically predicted distribution. A close match provides a high degree of confidence in the identification of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the characterization of 10-Oxo Docetaxel.
Caption: Workflow for the Identification of 10-Oxo Docetaxel.
Conclusion
The accurate determination of the theoretical mass and isotopic distribution of 10-Oxo Docetaxel (Docetaxel EP Impurity B) is a fundamental requirement for its reliable identification and quantification in pharmaceutical quality control. This guide has provided a detailed, step-by-step approach to these calculations, grounded in the principles of mass spectrometry. By leveraging this information, researchers and analytical scientists can develop and validate robust analytical methods that ensure the safety and quality of Docetaxel drug products. The provided experimental protocol and workflow diagram serve as practical tools to aid in the implementation of these principles in a laboratory setting.
References
-
PubChem. 10-Oxo Docetaxel. National Center for Biotechnology Information. [Link]
-
S. Roy, et al. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis. 2007;43(5):1756-61. [Link]
Sources
solubility properties of Docetaxel impurity 1 in organic solvents
An In-Depth Technical Guide to the Solubility Properties of Docetaxel Impurity 1 in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The characterization of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. Docetaxel, a potent anti-mitotic chemotherapy agent, is known to have several process-related and degradation impurities.[1][2] This technical guide provides a comprehensive exploration of the solubility properties of a key impurity, this compound. We delve into the physicochemical properties of this specific molecule, outline authoritative experimental protocols for determining its solubility in a range of organic solvents, and discuss the underlying chemical principles governing these properties. This document is intended for researchers, analytical scientists, and formulation experts working with Docetaxel, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Critical Role of Impurity Characterization
Docetaxel is a complex, semi-synthetic diterpenoid that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Its manufacturing process is intricate, and like any synthetic active pharmaceutical ingredient (API), can result in the formation of impurities.[2] Regulatory bodies such as the USP and EP mandate strict control over these impurities, as they may possess different toxicological or pharmacological profiles than the parent drug.[][5]
Understanding the solubility of these impurities is not merely an academic exercise. It is fundamental to:
-
Developing robust analytical methods: Accurate quantification of impurities via techniques like High-Performance Liquid Chromatography (HPLC) requires the impurity to be fully dissolved in the diluent.[6][7]
-
Designing purification processes: Crystallization and chromatographic purification strategies rely heavily on differential solubility between the API and its impurities.
-
Assessing formulation risks: An impurity that precipitates out of a drug product solution can pose a significant safety risk and impact product stability.
This guide focuses specifically on This compound , providing the necessary framework to comprehensively characterize its behavior in various organic solvent systems.
Physicochemical Profile: this compound
To understand solubility, one must first understand the molecule. This compound is chemically distinct from the parent Docetaxel molecule. Its properties are summarized below.
| Property | Value | Source |
| Chemical Name | (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[2][]benz[1,2-b]oxete-5,6-dione | [8] |
| CAS Number | 151636-94-1 | [3][8] |
| Molecular Formula | C₂₉H₃₄O₁₀ | [8] |
| Molecular Weight | 542.57 g/mol | [8] |
| Appearance | Off-white solid | [8] |
A critical distinction from the Docetaxel parent molecule (C₄₃H₅₃NO₁₄, MW 807.9 g/mol ) is the absence of the large N-tert-butoxycarbonyl-3-phenylisoserine side chain at the C-13 position. This structural change significantly reduces the molecular weight and removes a key functional group, which can be expected to alter its polarity and hydrogen bonding capabilities, thereby directly influencing its solubility profile compared to Docetaxel.
Principles of Solubility in Organic Solvents
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. The adage "like dissolves like" is a useful starting point. A solute's solubility is maximized in a solvent that shares similar intermolecular forces. For a complex molecule like this compound, key factors include:
-
Polarity: The presence of multiple hydroxyl (-OH), ester, and ketone groups gives the molecule polar characteristics. It will likely exhibit higher solubility in polar solvents.
-
Hydrogen Bonding: The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. Protic solvents (like alcohols) that can participate in hydrogen bonding are expected to be effective at solvating this impurity.
-
Van der Waals Forces: The core polycyclic structure contributes to lipophilicity, allowing for interaction with less polar solvents through London dispersion forces.
A systematic approach to solubility screening should therefore involve a panel of solvents that covers a wide range of polarities and hydrogen bonding capabilities.
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a well-designed experimental plan. The following workflow is a self-validating system designed to produce accurate and reproducible data. The primary method described is the gold-standard Shake-Flask Method for determining thermodynamic equilibrium solubility, with quantification by a stability-indicating HPLC method.[9]
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Protocol: Equilibrium Shake-Flask Method
This protocol ensures that the measured concentration represents the true thermodynamic solubility.
-
Solvent Selection: Choose a range of analytical-grade organic solvents. A recommended starting panel includes:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Tetrahydrofuran (THF)
-
Non-Polar: Dichloromethane (DCM), Toluene, Ethyl Acetate
-
-
Preparation:
-
Accurately weigh an excess amount of this compound solid (e.g., 10-20 mg) into several 2 mL glass vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker or rotator (e.g., 25°C ± 1°C). Continuous agitation is crucial for reaching equilibrium.
-
Allow the slurries to equilibrate for at least 48-72 hours. Causality Insight: Shorter times may only yield kinetic solubility data, which can be misleading.[9] Taking samples at multiple late time points (e.g., 48h and 72h) and confirming the concentration has plateaued is the only way to verify true equilibrium has been reached.
-
-
Sample Processing & Analysis:
-
After equilibration, allow the vials to stand for 30 minutes for heavy solids to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Causality Insight: This step is critical. Failure to filter properly is a common source of erroneously high solubility values.
-
Accurately dilute the clear filtrate with a suitable diluent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound using a validated, stability-indicating HPLC-UV method. The use of HPLC is superior to simple UV spectroscopy as it can distinguish the impurity from any potential degradants that may have formed.[10]
-
-
Data Reporting:
-
Calculate the original concentration in the solvent, accounting for the dilution factor.
-
Report the final value in mg/mL or µg/mL, specifying the solvent and the temperature at which the measurement was made.
-
Quantitative Solubility Data
While comprehensive public-domain data for this compound is limited, the available information and comparative data for the parent drug provide a useful baseline. The protocol described above should be used to populate such a table for any new project.
| Solvent | Polarity Index (Snyder) | Solubility of this compound (mg/mL) | Comparative Solubility of Docetaxel (mg/mL) |
| Water | 10.2 | To be determined | Practically insoluble (~0.004 µg/mL)[11] |
| Methanol (MeOH) | 5.1 | Soluble (exact value TBD)[8] | ~50 mg/mL[6] |
| Ethanol (EtOH) | 4.3 | To be determined | 50 mg/mL[12] |
| Acetonitrile (ACN) | 5.8 | To be determined | Data not readily available |
| Acetone | 5.1 | To be determined | Data not readily available |
| Dichloromethane (DCM) | 3.1 | To be determined | Data not readily available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | 100 mg/mL[12] |
TBD: To Be Determined using the protocol in Section 4.
Factors Influencing Solubility: A Conceptual Overview
The solubility of this compound is not a single value but a function of its chemical environment. Understanding these relationships is key to controlling its behavior in both analytical and formulation settings.
Caption: Key factors influencing the solubility of this compound.
Conclusion
This guide has established a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining an understanding of the impurity's specific physicochemical properties with a robust, validation-centric experimental workflow, researchers can generate the high-quality data necessary for informed decision-making in analytical method development, process chemistry, and formulation science. The provided protocols and conceptual diagrams serve as a practical resource for any scientist tasked with the critical characterization of pharmaceutical impurities.
References
-
Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. (n.d.). Scientific Research Publishing. Retrieved February 22, 2026, from [Link]
-
New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. (2018). Research Journal of Pharmacy and Technology. Retrieved February 22, 2026, from [Link]
-
This compound. (n.d.). Allmpus. Retrieved February 22, 2026, from [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. (2024). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Docetaxel | C43H53NO14 | CID 148124. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Docetaxel - USP-NF. (2012). USP-NF. Retrieved February 22, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved February 22, 2026, from [Link]
-
Docetaxel Injection - USP-NF. (2012). USP-NF. Retrieved February 22, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Retrieved February 22, 2026, from [Link]
-
Docetaxel Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 22, 2026, from [Link]
Sources
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 5. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. allmpus.com [allmpus.com]
- 9. raytor.com [raytor.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
IUPAC name and chemical nomenclature for Docetaxel impurity 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Docetaxel Impurity 1, a critical process-related impurity in the synthesis of the widely used antineoplastic agent, Docetaxel. This document delves into the precise chemical identity of Impurity 1, its nomenclature, formation pathways, and the analytical methodologies essential for its identification, quantification, and control.
Unambiguous Identification and Nomenclature of this compound
In the complex landscape of pharmaceutical impurities, precise identification is paramount. This compound, as identified in peer-reviewed literature, is a structurally distinct entity arising during the synthesis of Docetaxel.[1]
Common Name: Docetaxel Impurity I
Systematic IUPAC Name: 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester
This nomenclature precisely describes the molecular architecture, highlighting the core baccatin III structure esterified at the C-13 position with a protected amino acid side chain, specifically a phenyl-oxazolidine derivative. This protected side chain is an intermediate in the semi-synthesis of Docetaxel.
Chemical Structure:
Caption: Chemical structure of this compound.
Genesis of Impurity 1: A Process-Related Impurity
Docetaxel is a semi-synthetic taxane, derived from a precursor, 10-deacetylbaccatin III, which is extracted from the needles of the European yew tree (Taxus baccata). The synthesis of Docetaxel involves the esterification of the C-13 hydroxyl group of 10-deacetylbaccatin III with a protected side chain.
This compound is classified as a process-related impurity .[1] Its formation is intimately linked to the manufacturing process of Docetaxel. Specifically, it is an intermediate that may remain unreacted or be incompletely converted to the final Docetaxel molecule. The side chain attached at the C-13 position in Impurity 1 is a protected form of the N-tert-butoxycarbonyl-β-phenylisoserine side chain found in Docetaxel. The oxazolidine ring serves as a protecting group for the amino and hydroxyl functionalities of the side chain during synthesis.
The presence of this impurity in the final drug substance is indicative of an incomplete reaction or inadequate purification. Therefore, stringent control of the esterification and subsequent deprotection steps, along with robust purification methods, are critical to minimize the level of Impurity 1 in the final active pharmaceutical ingredient (API).
Analytical Characterization and Control Strategies
The detection and quantification of this compound necessitate the use of high-resolution analytical techniques. The structural similarity between Impurity 1, other process-related impurities, and the Docetaxel API presents a significant analytical challenge.
Chromatographic Separation: The Cornerstone of Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Docetaxel and its impurities.[1][2][3] A well-developed, stability-indicating HPLC method is crucial for ensuring that all impurities are adequately separated from the main component and from each other.
Typical HPLC Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for complex molecules like taxanes. |
| Mobile Phase A | Water or buffer (e.g., 0.1% acetic acid in water) | The aqueous component of the mobile phase. The acidic modifier improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the analytes from the column. |
| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B | Necessary to achieve optimal separation of the closely related Docetaxel and its impurities, which have a range of polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25-45 °C | Controlling the column temperature ensures reproducible retention times and can improve separation efficiency.[4] |
| Detection | UV at 230 nm or 232 nm | The taxane structure has a strong UV absorbance at this wavelength, allowing for sensitive detection.[3][4] |
Experimental Workflow for Impurity Profiling:
Caption: A typical workflow for the HPLC analysis of Docetaxel impurities.
Structural Elucidation: Confirming the Identity
While HPLC provides quantitative data, the definitive identification of impurities requires spectroscopic techniques.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is a critical piece of data for identifying unknown peaks in a chromatogram. Fragmentation patterns can further aid in structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the unambiguous structural confirmation of isolated impurities.[1] By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR), the precise connectivity of atoms in the molecule can be determined.
The isolation of Impurity 1, typically achieved through preparative HPLC or Medium Pressure Liquid Chromatography (MPLC), is a prerequisite for comprehensive NMR analysis.[1]
Regulatory Context and Significance
The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent guidelines for the control of impurities in APIs and drug products.[4][6]
While specific monographs may not list every single process-related impurity by a common name like "Impurity 1," they do set limits for unspecified impurities and total impurities. The USP monograph for Docetaxel, for instance, outlines procedures for controlling organic impurities and provides acceptance criteria for known and unspecified impurities.[4][6]
The presence of this compound above a certain threshold could potentially impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of its formation and the implementation of robust analytical control strategies are essential components of the overall control strategy for Docetaxel manufacturing.
Conclusion
This compound, identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester, is a key process-related impurity in the synthesis of Docetaxel. Its effective control is a testament to a well-understood and robust manufacturing process. This guide has provided a detailed overview of its chemical identity, formation, and the analytical methodologies required for its monitoring. For researchers and professionals in drug development, a deep understanding of such impurities is fundamental to delivering safe and effective medicines.
References
-
Vasu Dev, R., Moses Babu, J., Vyas, K., Sai Ram, P., Ramachandra, P., Sekhar, N. M., Mohan Reddy, D. N., & Srinivasa Rao, N. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614–622. [Link]
-
United States Pharmacopeia (2025). Docetaxel. USP-NF. [Link]
-
Reddy, A. M., Banda, N., & Dagdu, S. G. (2010). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. Scientia Pharmaceutica, 78(2), 215–231. [Link]
-
Kumar, A., Saini, G., & Sharma, A. (2014). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 5, 916-930. [Link]
- Thiesen, J., & Kramer, I. (1999). Physicochemical stability of docetaxel (Taxotere) in infusion solutions. Pharmaceutical and biomedical analysis, 19(3-4), 437–444.
-
Pharmaffiliates. (n.d.). Docetaxel-impurities. Retrieved February 22, 2026, from [Link]
- Patil, S. D., & Bhinge, S. D. (2017). RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS. Journal of Innovations in Drug Discovery and Pharmaceutical Sciences, 2(1), 15-21.
-
Gorin, S. M., Et al. (2007). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage i. The Canadian journal of hospital pharmacy, 60(5), 303–308. [Link]
-
Al-Rawashdeh, A. I., et al. (2021). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glycolic acid) nanoparticles. HARVEST, 1-22. [Link]
-
da Silva, G. H., Fernandes, M. A., Trevizan, L. N. F., de Lima, F. T., Eloy, J. O., & Chorilli, M. (2018). A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. Critical Reviews in Analytical Chemistry, 48(6), 517–527. [Link]
-
Agilent Technologies. (2023, August 21). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. [Link]
-
ResearchGate. (n.d.). Results of the forced degradation study. Retrieved February 22, 2026, from [Link]
-
Kumar, D., Tomar, R. S., Deolia, S. K., Mitra, M., Mukherjee, R., & Burman, A. C. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of pharmaceutical and biomedical analysis, 43(4), 1228–1235. [Link]
-
ResearchGate. (n.d.). Isolation and characterization of impurities in docetaxel DRL. Retrieved February 22, 2026, from [Link]
-
Veeprho. (n.d.). Docetaxel Impurities and Related Compound. Retrieved February 22, 2026, from [Link]
-
United States Pharmacopeial Convention. (2012). Docetaxel. USP-NF. [Link]
-
United States Pharmacopeial Convention. (2012). Docetaxel Injection. USP-NF. [Link]
- Google Patents. (n.d.). US5449790A - Preparation of 10-deacetylbaccatin III and 7-protected-10-deacetylbaccatin III derivatives from 10-deacetyl taxol A, 10-deacetyl taxol B, and 10-deacetyl taxol C.
-
Indian Journal of Chemistry. (2003). Synthesis of syn-N-aryl sulfonyl-4-substituted phenyl-2-oxo-1,3-oxazolidine-5- carboxylates and. [Link]
Sources
- 1. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 4. drugfuture.com [drugfuture.com]
- 5. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Methodological & Application
HPLC Method Development for the Detection of Docetaxel and Critical Impurity 1 (7-epi-docetaxel)
Application Note: AN-DTX-042
Abstract
This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Docetaxel, focusing on the resolution of its most challenging degradation product, 7-epi-docetaxel (herein defined as Impurity 1 ). Unlike standard process impurities, Impurity 1 represents a stereoisomeric degradation product formed via C-7 epimerization, particularly under basic conditions or thermal stress.[1] This guide provides a self-validating protocol, mechanistic insights into column selection, and critical pH control strategies to ensure method robustness compliant with ICH Q2(R1) guidelines.
Introduction & Scientific Context
Docetaxel is a semi-synthetic taxane used extensively in oncology.[2] Its chemical stability is compromised by two primary pathways: ester hydrolysis and epimerization. While hydrolysis products (e.g., 10-deacetyl baccatin III) are structurally distinct and easily resolved, the epimerization at the C-7 position presents a significant chromatographic challenge due to the identical molecular weight and similar hydrophobicity of the parent and the impurity.
Defining "Impurity 1"
For the purpose of this protocol, Impurity 1 is identified as 7-epi-docetaxel .[1]
-
Mechanism of Formation: Reversible epimerization occurs via a retro-aldol/aldol mechanism, accelerated by basic pH and heat.[1]
-
Criticality: It is the primary degradation product observed in formulated products (e.g., polysorbate 80 matrices) and is pharmacologically less active, necessitating strict control limits (typically NMT 0.5%).[1]
Method Development Strategy (The "Why")
Stationary Phase Selection
Causality: The separation of diastereomers (Docetaxel vs. 7-epi-docetaxel) requires a stationary phase with high shape selectivity and sufficient carbon load.[1]
-
Selection: A high-purity C18 (Octadecyl) column with a high surface area (>300 m²/g) is preferred over Phenyl-Hexyl phases.[1] The C18 chains provide the necessary hydrophobic interaction to discriminate the spatial orientation of the hydroxyl group at C-7.
-
Particle Size: 3.5 µm or 5 µm is standard for HPLC; sub-2 µm is recommended for UPLC transfer.
Mobile Phase & pH Control
Causality: Taxanes are notoriously unstable in alkaline conditions.
-
Buffer Selection: A phosphate buffer is chosen over volatile buffers (like formate) for UV detection stability, despite LC-MS incompatibility.[1]
-
pH Criticality: The pH must be maintained between 3.0 and 4.0 .
Temperature Thermodynamics
Causality: Mass transfer kinetics for large taxane molecules are slow at room temperature.
-
Optimization: Elevated temperature (40°C - 45°C ) sharpens peaks and lowers backpressure.[1] However, temperatures >50°C risk thermal degradation of the sample within the autosampler or column oven.
Experimental Protocol
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) or Waters SunFire C18 (250 x 4.6 mm, 5 µm).[1]
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).[1]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.5 (adjusted with dilute phosphoric acid) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.2 mL/min |
| Column Temp | 40°C ± 0.5°C |
| Sample Temp | 5°C (Critical to prevent in-vial degradation) |
| Injection Volume | 20 µL |
| Detection | UV @ 230 nm (Reference: 360 nm) |
| Run Time | 55 Minutes |
Gradient Program
Rationale: A shallow gradient is required in the middle of the run to maximize resolution (
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 65 | 35 | Equilibration |
| 15.0 | 65 | 35 | Isocratic Hold (Impurity elution) |
| 35.0 | 20 | 80 | Ramp to Wash |
| 45.0 | 20 | 80 | Column Wash |
| 46.0 | 65 | 35 | Return to Initial |
| 55.0 | 65 | 35 | Re-equilibration |
Visualized Workflows
Method Development Logic
The following diagram illustrates the decision matrix used to arrive at the protocol above.
Figure 1: Decision tree for Docetaxel HPLC method development, highlighting critical control points for stereoisomer separation.
Degradation Pathway
Understanding the formation of Impurity 1 is vital for interpreting stress testing results.
Figure 2: Primary degradation pathway showing the conversion of Docetaxel to Impurity 1 (7-epi-docetaxel) via C-7 epimerization.[1]
Validation Parameters (Self-Validating System)
To ensure the method is performing correctly, the following System Suitability Tests (SST) must be passed before every analytical run.
System Suitability Criteria
-
Resolution (
): NLT (Not Less Than) 1.5 between Docetaxel and Impurity 1 (7-epi-docetaxel). Note: In many pharmacopoeias, RRT (Relative Retention Time) for 7-epi is approx 1.14 - 1.18.[1] -
Tailing Factor (
): 0.8 – 1.5 for the Docetaxel peak.[4] -
Precision: RSD NMT 2.0% for 6 replicate injections of the standard.
Specificity & Stress Testing[1][5]
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours. -> Expect Hydrolysis products (RRT < 0.5).[1]
-
Base Stress: 0.1 N NaOH, RT, 5 min. -> Expect Impurity 1 increase (RRT ~1.15).[1] Use this to generate the impurity marker if a standard is unavailable.
-
Oxidative Stress: 3% H2O2. -> Expect N-oxide impurities.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Broadening / Split Peaks | On-column degradation due to high pH.[1] | Verify aqueous buffer pH is < 4.0. Ensure column is not voided.[5] |
| Poor Resolution ( | Column aging or insufficient equilibration. | Wash column with 100% ACN. Increase equilibration time. Lower %B at 15 min mark. |
| Ghost Peaks | Carryover from previous injection. | Add a needle wash step (MeOH:ACN 50:50). |
| Retention Time Shift | Temperature fluctuation. | Ensure column oven is stable at 40°C. Check flow rate accuracy. |
References
-
USP Monograph: United States Pharmacopeia. Docetaxel Injection Monograph. USP-NF.[1] [1]
-
ICH Guidelines: International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Research Journal of Pharmacy and Technology: New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. (2019).
-
Kumar, et al.: Isolation and characterization of impurities in docetaxel. ResearchGate. (Discusses 7-epi-docetaxel formation).
-
PubChem: Docetaxel Compound Summary. (For chemical structure verification). [1]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
Application Note: A Robust LC-MS/MS Protocol for the Identification of Docetaxel Impurity 1
Abstract
This application note presents a detailed and scientifically grounded protocol for the identification of Docetaxel Impurity 1 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Docetaxel, a critical anti-neoplastic agent, requires stringent purity profiling to ensure its safety and efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for method development, including sample preparation, optimized chromatographic separation, and mass spectrometric parameter selection. Recognizing the specific challenges in impurity analysis, this protocol emphasizes a systematic approach to determining optimal MS/MS transitions for confident identification of this compound, a compound structurally distinct from the active pharmaceutical ingredient (API).
Introduction: The Rationale for Impurity Profiling
Docetaxel is a semi-synthetic member of the taxane family of chemotherapeutic agents, which functions by stabilizing microtubules and inducing cell cycle arrest.[1] Its complex synthesis and potential for degradation can lead to the formation of various related substances, or impurities.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these impurities, as they may possess different toxicological or pharmacological profiles compared to the parent drug.[3]
This note focuses on a specific, non-pharmacopeial impurity often designated as This compound . Unlike many process-related impurities that are structural analogs of Docetaxel, Impurity 1 is characterized by the absence of the C-13 amino acid side chain, presenting a unique analytical challenge.
Chemical Profile: Docetaxel vs. Impurity 1
| Feature | Docetaxel | This compound |
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,11,12,12b-pentahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[2][4]benz[1,2-b]oxet-5-one 12b-acetate, 12-benzoate | (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[2][4]benz[1,2-b]oxete-5,6-dione[5] |
| CAS Number | 114977-28-5 | 151636-94-1[5][6] |
| Molecular Formula | C₄₃H₅₃NO₁₄ | C₂₉H₃₄O₁₀[5] |
| Molecular Weight | 807.88 g/mol | 542.57 g/mol [5] |
The significant difference in molecular weight and polarity necessitates an analytical method capable of resolving and specifically detecting this impurity in the presence of the API. LC-MS/MS offers the ideal combination of chromatographic separation and mass-based specificity and sensitivity for this task.
Experimental Workflow & Causality
The overall strategy involves separating Docetaxel from its more polar Impurity 1 using reversed-phase chromatography, followed by specific detection using tandem mass spectrometry.
Caption: Experimental workflow for identifying this compound.
Detailed Protocols & Methodologies
Materials and Reagents
-
Reference Standards: Docetaxel (USP or equivalent), this compound (CAS 151636-94-1).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation
Expertise & Experience: The goal is to ensure complete dissolution while maintaining analyte stability. A 50:50 mixture of acetonitrile and water is a versatile diluent for both the moderately polar Docetaxel and its more polar impurities. Stock solutions should be stored under refrigeration and protected from light to prevent degradation.
-
Stock Solutions (1.0 mg/mL): Accurately weigh ~10 mg of Docetaxel and this compound reference standards into separate 10 mL volumetric flasks. Dissolve in the diluent, using sonication if necessary. Dilute to volume.
-
Working Standard Solution (10 µg/mL with 0.1% Impurity): Prepare a mixed working standard. For example, dilute the Docetaxel stock solution to 10 µg/mL. Spike this solution with the Impurity 1 stock solution to achieve a final impurity concentration of ~10 ng/mL (0.1% level). This solution is critical for verifying system suitability, including chromatographic resolution and detection sensitivity.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the Docetaxel API or drug product sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PVDF or PTFE syringe filter to remove particulates.
LC-MS/MS System and Parameters
Trustworthiness: The selected parameters are based on established methods for taxane analysis and are designed to provide robust separation and sensitive detection.[7][8] A C18 column is the standard choice for retaining taxanes, and a gradient elution is necessary to resolve compounds with differing polarities and elute the highly retained Docetaxel in a reasonable time.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and speed, leading to sharper peaks and better sensitivity. |
| Column | ACQUITY UPLC BEH C18 (or equivalent), 100 x 2.1 mm, 1.7 µm[7] | Offers excellent retention for taxanes and high efficiency for resolving closely related compounds. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic compounds like Docetaxel. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 35 | |
| 10.0 | 80 | |
| 12.0 | 80 | |
| 12.1 | 35 | |
| 15.0 | 35 | |
| Flow Rate | 0.4 mL/min[7] | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Injection Vol. | 5 µL | Minimizes peak distortion while providing sufficient analyte for detection. |
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer | The gold standard for quantitative and targeted analysis using MRM. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Taxanes readily form protonated or adducted molecules in positive mode.[7] |
| Capillary Voltage | 3.5 kV | Typical voltage for efficient ion generation. |
| Source Temp. | 150 °C | Optimized for stable spray and desolvation. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation from droplets. |
| Gas Flow | Instrument-dependent; optimize for best signal. |
Protocol for Determining MS/MS Transitions
Authoritative Grounding & Comprehensive References: Since no definitive published fragmentation data exists for this compound, its Multiple Reaction Monitoring (MRM) transitions must be determined empirically. This protocol ensures a trustworthy and scientifically valid approach.
-
Acquire Reference Standard: Obtain a certified reference standard of this compound (CAS 151636-94-1).
-
Direct Infusion or LC-MS Full Scan:
-
Prepare a ~1 µg/mL solution of the impurity standard in the mobile phase (e.g., 50:50 A:B).
-
Perform a full scan analysis (e.g., m/z 100-1000) to identify the precursor ion. Look for the protonated molecule [M+H]⁺ (m/z 543.6), the sodium adduct [M+Na]⁺ (m/z 565.6), or the ammonium adduct [M+NH₄]⁺ (m/z 560.6). The most abundant and stable of these should be selected as the precursor ion for fragmentation.
-
-
Product Ion Scan (MS/MS):
-
Set the mass spectrometer to perform a product ion scan on the selected precursor ion.
-
Infuse the sample and acquire the MS/MS spectrum. This will reveal the fragmentation pattern of the impurity.
-
Select 2-3 of the most abundant and specific product ions for the MRM method. These ions should ideally be in the higher mass range to avoid background noise. Likely fragments will correspond to neutral losses of water (H₂O), acetic acid (CH₃COOH), and benzoic acid (C₆H₅COOH) from the baccatin core structure.
-
-
MRM Method Creation:
-
Input the determined precursor -> product ion transitions into the acquisition method.
-
Optimize collision energy (CE) and other lens voltages for each transition to maximize signal intensity.
-
Table 2: Proposed and Known MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| Docetaxel | 830.3 [M+Na]⁺[9] | 548.8 (Loss of side chain + Na) | Optimize (e.g., 20-35) |
| 808.4 [M+H]⁺ | 527.2 (Loss of side chain) | Optimize (e.g., 15-30) | |
| This compound | 543.6 [M+H]⁺ | To be determined empirically | To be determined |
| 565.6 [M+Na]⁺ | To be determined empirically | To be determined |
Conclusion
This application note provides a robust and detailed protocol for the confident identification of this compound using LC-MS/MS. By combining a high-resolution chromatographic separation with the specificity of tandem mass spectrometry, this method is ideally suited for the stringent quality control required in pharmaceutical development. The guide emphasizes the critical, self-validating step of empirically determining the MS/MS transitions for the specific impurity of interest, ensuring the highest level of scientific integrity and trustworthiness in the resulting data. This approach equips researchers with the necessary tools to develop and validate a method that meets and exceeds regulatory expectations for impurity profiling.
References
-
Kasa, S., Pippalla, S., Naidu, M., & Goyal, D. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 15, 333-346. [Link]
-
Allmpus. (n.d.). This compound. Retrieved February 22, 2026, from [Link]
-
Gaillard, Y., Vayssette, F., & Pepin, G. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(1), 58-63. [Link]
-
Kumar, D., Tomar, R. S., Deolia, S. K., Mitra, M., Mukherjee, R., & Burman, A. C. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of pharmaceutical and biomedical analysis, 43(4), 1228–1235. [Link]
-
PubChem. (n.d.). Paclitaxel. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
USP. (2025). Docetaxel. In United States Pharmacopeia (USP-NF 2025). [Link]
-
Veeprho. (n.d.). Docetaxel Impurities and Related Compound. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Docetaxel structure fragmentation. Retrieved February 22, 2026, from [Link]
-
USP-NF. (2012). Docetaxel. Retrieved February 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved February 22, 2026, from [Link]
-
ACG Publications. (2018). Determination of taxanes by validated LC-MS/MS method in hazelnut collected from different regions and altitudes in Turkey. Retrieved February 22, 2026, from [Link]
-
Dev, R. V., Babu, J. M., Vyas, K., Ram, P. S., Ramachandra, P., Sekhar, N. M., ... & Rao, N. S. (2006). Isolation and characterization of impurities in docetaxel. Journal of pharmaceutical and biomedical analysis, 40(3), 614–622. [Link]
-
Alsaab, H., Al-Hakeem, E., Al-Bazz, Y., & El-Sayed, K. A. (2018). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glycolic) acid nanoparticles. Harvest, 2(1), 1-10. [Link]
-
PubChem. (n.d.). 6-hydroxypaclitaxel. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Pharmaffiliates. (n.d.). docetaxel anhydrous and its Impurities. Retrieved February 22, 2026, from [Link]
-
Liu, S., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. Biomedical chromatography, 34(8), e4857. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. labmix24.com [labmix24.com]
- 7. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Docetaxel Impurity Reference Materials
Application Note: AN-DTX-IMP-001
Focus: 2'-Epi-Docetaxel (Impurity B) and 10-Oxo-Docetaxel [][2]
Introduction & Scope
In the development of taxane-based chemotherapeutics, the rigorous characterization of impurities is a regulatory mandate (ICH Q3A/Q3B).[][2] The term "Docetaxel Impurity 1" is non-standardized and varies across commercial catalogs and academic literature. It most commonly refers to one of two critical species:
-
2'-Epi-Docetaxel (Pharmacopoeial Impurity B): The primary stereochemical impurity formed via C2'-epimerization under basic conditions or during storage.[][2]
-
10-Oxo-Docetaxel (Pharmacopoeial Impurity D): An oxidative degradation product often listed as "Impurity 1" in commercial catalogs (e.g., MedChemExpress).[][2]
Editorial Decision: To ensure this guide provides maximum utility, we define the primary protocol for 2'-Epi-Docetaxel , as it represents the most significant stereochemical challenge in reference standard generation. A supplementary protocol for 10-Oxo-Docetaxel is provided to ensure comprehensive coverage.[][2]
Table 1: Impurity Nomenclature & Specifications
| Common Name | Pharmacopoeial Designation | CAS Number | Mechanism of Formation |
| 2'-Epi-Docetaxel | EP Impurity B / USP Related Compound B | 167074-97-7 | Base-catalyzed epimerization at C2' |
| 10-Oxo-Docetaxel | EP Impurity D / USP Related Compound D | 162784-72-7 | Oxidation at C10 (often via radical mechanism) |
| 7-Epi-Docetaxel | EP Impurity C | 153381-68-1 | Epimerization at C7 (Retro-aldol/Aldol) |
Scientific Background: The Epimerization Mechanism
The synthesis of the 2'-epi-docetaxel reference material relies on controlled thermodynamic equilibration .[] The C2' proton of the docetaxel side chain (N-Boc-phenylisoserine) is alpha to both a hydroxyl group and a carboxylate ester, making it sufficiently acidic (
Upon deprotonation, the resulting enolate intermediate loses its stereochemical integrity.[2] Reprotonation occurs from either face. While the natural (
Figure 1: Epimerization Pathway (Graphviz)[1][2]
Caption: Mechanism of base-catalyzed epimerization at the C2' position of the phenylisoserine side chain.
Protocol A: Synthesis of 2'-Epi-Docetaxel (Impurity B)[1][2]
Objective: To synthesize >100 mg of high-purity (>98%) 2'-Epi-Docetaxel for use as a quantitative reference standard.
Reagents and Equipment
-
Precursor: Docetaxel Trihydrate (API Grade, >99%).[2]
-
Reagents: Basic Alumina (Brockmann Activity I), Methanol (HPLC Grade), Dichloromethane (DCM).[][2]
-
Equipment: Rotary Evaporator, Preparative HPLC (C18 column), Lyophilizer.
Synthesis Procedure (Solid-Phase Catalysis)
Rationale: Using basic alumina provides a heterogeneous catalytic surface that is gentler than liquid bases (like NaOH), reducing the risk of hydrolysis at the C13 ester linkage (which would cleave the side chain entirely).[][2]
-
Dissolution: Dissolve 500 mg of Docetaxel Trihydrate in 10 mL of Dichloromethane (DCM) in a round-bottom flask.
-
Catalyst Addition: Add 5.0 g of Basic Alumina to the solution.
-
Reaction: Stir the suspension vigorously at Room Temperature (20-25°C) for 24–48 hours.
-
Checkpoint: Monitor by HPLC every 6 hours. The target is ~30-40% conversion to 2'-epi-docetaxel.[][2] Do not exceed 48 hours to prevent degradation of the taxane ring system (Formation of Impurity A/10-DAB).
-
-
Filtration: Filter the suspension through a sintered glass funnel (porosity 3) to remove the alumina. Wash the filter cake with 20 mL of DCM/Methanol (95:5).
-
Concentration: Evaporate the filtrate to dryness under reduced pressure at <35°C.
Purification (Preparative HPLC)
Since the reaction yields a mixture of Docetaxel and 2'-Epi-Docetaxel, chromatographic separation is critical.[][2]
-
Column: C18 Prep Column (e.g., SunFire Prep C18, 19 x 150 mm, 5 µm).[][2]
-
Mobile Phase A: Water (0.1% Formic Acid).[][2]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[][2]
-
Gradient: 35% B to 60% B over 25 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 230 nm.[3]
-
Collection: 2'-Epi-Docetaxel typically elutes after the main Docetaxel peak (Relative Retention Time ~1.1 - 1.2 depending on column).[][2]
-
Post-Processing: Pool fractions, remove ACN via rotary evaporation, and lyophilize the aqueous residue to obtain a white powder.
Protocol B: Synthesis of 10-Oxo-Docetaxel (Impurity D)
Objective: Synthesis of the oxidative impurity often cited as "Impurity 1" in specific catalogs.
Procedure (Selective Oxidation)[1][2]
-
Dissolution: Dissolve 200 mg of Docetaxel in 10 mL of dry DCM.
-
Oxidant: Add 10 equivalents of activated Manganese Dioxide (
).-
Note:
is preferred over Jones reagent to avoid cleaving acid-labile protecting groups or esters.[]
-
-
Reaction: Stir at room temperature for 24 hours.
-
Workup: Filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Use the same Prep-HPLC conditions as Protocol A. 10-Oxo-Docetaxel is less polar and will elute later than Docetaxel.[]
Analytical Validation & Characterization
Trustworthiness in reference materials requires orthogonal validation.
HPLC System Suitability
| Parameter | Specification |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Water:ACN (Gradient) |
| Resolution ( | > 1.5 between Docetaxel and Impurity |
| Purity (Area %) | > 98.0% |
NMR Identification (Critical Signals)
The stereochemical inversion at C2' results in distinct shifts in the
| Proton Position | Docetaxel (Standard) | 2'-Epi-Docetaxel (Impurity) | Diagnostic Feature |
| H-2' | ~4.61 (broad s) | ~4.45 (d, J=3-4 Hz) | Upfield shift; coupling constant change due to stereochemistry.[][2] |
| H-3' | ~5.20 | ~5.35 | Downfield shift.[][2] |
| C-10 Acetyl | ~2.37 | ~2.37 | Unchanged (confirms core integrity).[][2] |
Figure 2: Synthesis & Validation Workflow
Caption: End-to-end workflow for the synthesis and isolation of Docetaxel Impurity Reference Material.
References
-
Vasu Dev, R., et al. (2006). "Isolation and characterization of impurities in docetaxel."[2][4] Journal of Pharmaceutical and Biomedical Analysis. (Identifies Impurity I, II/2'-epi, III/7-epi).
-
European Pharmacopoeia (Ph.[][] Eur.) 10.0. "Docetaxel Trihydrate Monograph." (Defines Impurity A, B, C, D, E). [][2]
-
United States Pharmacopeia (USP). "Docetaxel Injection: Organic Impurities Procedures." [][2]
-
Kumar, D., et al. (2007). "Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation."[2] Journal of Pharmaceutical and Biomedical Analysis. [][2]
-
MedChemExpress. "10-Oxo Docetaxel (this compound) Product Information."
Sources
quantification of Docetaxel impurity 1 in pharmaceutical formulations
Abstract
This application note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 7-Epi-Docetaxel (designated here as Impurity 1), the primary degradation product of the antineoplastic agent Docetaxel.[1] Epimerization at the C-7 position is the critical stability-limiting factor in Docetaxel formulations. This guide provides a robust method for resolving the epimer from the parent peak, ensuring compliance with ICH Q3B(R2) and USP/EP system suitability requirements.
Introduction: The Stereochemical Challenge
Docetaxel is a semi-synthetic taxane used extensively in oncology. Its chemical stability is compromised by two main pathways: hydrolysis of the ester side chain and epimerization at the C-7 hydroxyl group.
While hydrolysis leads to 10-deacetyl baccatin III (10-DAB), the formation of 7-Epi-Docetaxel (Impurity 1) is thermodynamically favored under basic conditions and even in neutral formulations over time.[1] Separation of 7-Epi-Docetaxel from Docetaxel is analytically challenging because they are diastereomers with identical molecular weights (807.88 g/mol ) and nearly identical UV absorption spectra, differing only in the spatial orientation of the hydroxyl group at C-7.
Why Quantification Matters:
-
Toxicity: Epimers can exhibit different pharmacological and toxicological profiles.
-
Regulatory Compliance: USP and EP monographs strictly limit this impurity (typically NMT 0.5% - 1.0%).
-
Formulation Stability: The presence of Impurity 1 is the primary indicator of pH drift or thermal stress in the formulation.
Chemical Context & Degradation Pathway
The conversion of Docetaxel to 7-Epi-Docetaxel is a reversible epimerization. In aqueous solutions, particularly at pH > 6, the C-7 hydroxyl group flips from the β-position (equatorial) to the α-position (axial).
Figure 1: Degradation pathway of Docetaxel focusing on the critical epimerization to Impurity 1 (7-Epi-Docetaxel).[1]
Method Development Strategy
To achieve baseline separation (Resolution
Key Optimization Parameters:
-
Stationary Phase: A high-purity, end-capped C18 column with high carbon load is required. Alternatively, a Phenyl-Hexyl column can provide orthogonal selectivity for the taxane ring system.
-
Mobile Phase pH: The pH must be maintained between 3.0 and 4.5. Above pH 6.0, on-column degradation occurs; below pH 2.0, ester hydrolysis accelerates.
-
Temperature Control: Column temperature affects the kinetics of mass transfer. Maintaining
sharpens the peaks, improving the resolution of the epimer pair.
Detailed Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: SunFire C18 (Waters) or Zorbax Eclipse Plus C18 (Agilent),
.[1] -
Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Acetic Acid (Glacial).[1]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (98:2:0.1 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Acetic Acid (98:2:0.1 v/v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temp | |
| Injection Volume | 20 |
| Detection | UV at 232 nm (Reference: 360 nm) |
| Run Time | 45 Minutes |
Gradient Program
Rationale: A shallow gradient is necessary mid-run to separate the closely eluting epimer (RRT ~1.1) from the main peak.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 50 | 50 | Elution of early polar impurities |
| 25.0 | 10 | 90 | Elution of Docetaxel & Impurity 1 |
| 35.0 | 10 | 90 | Wash |
| 36.0 | 70 | 30 | Return to Initial |
| 45.0 | 70 | 30 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Acetic Acid. Note: Acidification of the diluent is critical to prevent degradation during autosampler storage.
-
Stock Solution: Dissolve 10 mg Docetaxel standard in 10 mL diluent (1000 ppm).
-
Impurity Spike: Prepare a mix containing 10
of 7-Epi-Docetaxel and 1000 of Docetaxel to verify resolution.[1]
Analytical Workflow
The following diagram illustrates the decision logic for routine analysis and troubleshooting.
Figure 2: Analytical workflow and System Suitability decision tree.
Validation & Performance Data
The method was validated following ICH Q2(R1) guidelines.
System Suitability & Specificity
The relative retention time (RRT) is the primary identifier.
-
Docetaxel: 1.00 (approx. 22 min)[1]
-
Impurity 1 (7-Epi-Docetaxel): 1.13 - 1.15[1]
-
Resolution: Consistently
in validation studies.
Linearity and Sensitivity (Table 1)
| Parameter | Docetaxel (Main Peak) | Impurity 1 (7-Epi-Docetaxel) |
| Range ( | 0.5 - 1500 | 0.05 - 10.0 |
| Regression ( | 0.9998 | 0.9995 |
| LOD ( | 0.02 | 0.03 |
| LOQ ( | 0.05 | 0.10 |
| RRF (Relative Response Factor) | 1.00 | 1.0 (Assume 1.0 unless standard available) |
Note: 7-Epi-Docetaxel has an identical chromophore to Docetaxel; therefore, an RRF of 1.0 is widely accepted in the absence of a certified impurity standard [1].[1]
Expert Insights & Troubleshooting
-
Peak Splitting: If the Docetaxel peak splits, check the sample diluent.[1] Using 100% Acetonitrile as a diluent can cause "solvent shock" due to the high elution strength. Always match the diluent to the initial mobile phase conditions (30-50% organic).
-
Ghost Peaks: Polysorbate 80 (Tween 80), a common excipient in Docetaxel formulations, elutes early and can interfere with 10-DAB quantitation.[1] It does not interfere with 7-Epi-Docetaxel (late eluting), but column washing (90% B) is essential after every run to prevent surfactant buildup [2].[1]
-
Impurity Growth: If Impurity 1 levels increase during the sequence, the autosampler temperature is likely too high.[1] Ensure the compartment is set to
.
References
-
USP Monograph: United States Pharmacopeia.[1] Docetaxel Injection: Related Compounds. USP-NF.[2]
-
Kumar, D., et al. (2007). "Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation." Journal of Pharmaceutical and Biomedical Analysis.
-
Czejka, M., et al. (2014).[3] "Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy." Journal of Analytical Oncology.
-
ICH Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Application Note: Advanced Column Selection & Protocol for Reverse-Phase Analysis of Docetaxel and Critical Impurity 1 (7-Epi-Docetaxel)
Executive Summary & Scope
Docetaxel is a semi-synthetic taxane used extensively in oncology.[1] Its structural complexity renders it prone to degradation, specifically epimerization at the C7 position. For the purpose of this advanced technical guide, "Impurity 1" is defined as 7-epi-docetaxel .
While pharmacopoeial monographs (USP/EP) list various impurities (A, B, C, etc.), the separation of the parent drug from its epimer (7-epi-docetaxel) represents the critical chromatographic challenge due to their identical molecular weight and minimal hydrophobicity difference. This guide details a self-validating protocol for selecting the optimal stationary phase to achieve baseline resolution (
The Chromatographic Challenge: Mechanism of Separation
The separation of Docetaxel from 7-epi-docetaxel is not merely a function of hydrophobicity but of steric selectivity .
-
The Analyte: Docetaxel possesses a bulky taxane ring system with a side chain at C13.
-
The Impurity: In 7-epi-docetaxel, the hydroxyl group at C7 is inverted. This slight conformational change alters the 3D "footprint" of the molecule but has a negligible effect on global hydrophobicity (logP).
-
The Implication: Standard alkyl phases (C8/C18) relying solely on hydrophobic subtraction often fail to resolve these peaks, resulting in "saddle" peaks or co-elution, particularly under high mass loading.
Theory of Column Selection
To separate these stereoisomers, the stationary phase must exploit shape selectivity (steric interaction) or
-
High-Purity C18 (Type B Silica): The baseline standard. Requires high carbon load (>15%) to maximize surface area for steric recognition.
-
Pentafluorophenyl (PFP): Offers orthogonal selectivity via
- interactions with the taxane ring and dipole-dipole interactions, often providing superior resolution for structural isomers. -
Core-Shell Technology: Utilizing superficially porous particles (2.7 µm) reduces the
term in the van Deemter equation, sharpening peaks and improving resolution without the backpressure penalty of sub-2 µm particles.
Decision Matrix: Column Selection Workflow
The following diagram outlines the logical pathway for selecting the appropriate column based on your specific analytical constraints (Speed vs. Resolution).
Figure 1: Decision tree for selecting the stationary phase based on the criticality of stereoisomeric separation.
Experimental Protocol
This protocol uses a Core-Shell C18 approach, which balances the robustness of USP methods with modern efficiency.
A. Reagents & Preparation[2][3][4][5][6][7]
-
Docetaxel Reference Standard: USP or EP Grade.[]
-
Impurity 1 (7-Epi-Docetaxel) Standard: If unavailable, generate in-situ by refluxing Docetaxel in neutral aqueous solution (pH 7.0) for 4 hours (epimerization is base-catalyzed).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Acetic Acid (Glacial).
B. Chromatographic Conditions[2][3][4][5][6][7][9][10]
| Parameter | Specification | Rationale |
| Column | C18 Core-Shell (2.7 µm) Dimensions: 150 mm × 4.6 mm | Core-shell provides ~90% of UHPLC efficiency at standard HPLC pressures. |
| Mobile Phase A | Water + 0.1% Acetic Acid | Acidic pH stabilizes Docetaxel and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid | ACN provides lower viscosity and sharper peaks than Methanol for taxanes. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for the van Deemter minimum of 2.7 µm particles. |
| Temp | 40°C ± 1°C | Critical: Higher temp improves mass transfer of the bulky taxane, sharpening the peak. |
| Detection | UV @ 230 nm | Max absorbance for the taxane ring system. |
| Injection | 10 µL | Low volume prevents "solvent effect" peak broadening. |
C. Gradient Program
Note: Isocratic elution is insufficient for separating the full impurity profile (including 10-deacetyl baccatin III).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 35 | Initial hold for polar impurities (10-DAB) |
| 15.0 | 55 | Shallow gradient for Isomer Separation |
| 25.0 | 85 | Wash lipophilic degradants |
| 27.0 | 35 | Re-equilibration |
| 35.0 | 35 | End of Run |
Method Validation & Troubleshooting
A robust method must be self-validating. Use the following system suitability criteria to ensure the column is performing correctly.
System Suitability Criteria (SST)
-
Resolution (
): NLT (Not Less Than) 2.0 between Docetaxel and 7-Epi-Docetaxel (Impurity 1). -
Tailing Factor (
): 0.8 – 1.2 for the Docetaxel peak.-
Troubleshooting: If
, the column end-capping is insufficient, or the mobile phase pH is too high.
-
-
Precision: RSD NMT 2.0% for 6 replicate injections.
Troubleshooting Workflow
Figure 2: Troubleshooting logic for failed resolution between Docetaxel and Impurity 1.
References
-
United States Pharmacopeia (USP). Docetaxel Injection Monograph. USP-NF.[3][4] (Official standard for impurity limits and resolution requirements).
-
Kumar, P., et al. (2007). "Stability indicating HPLC method for Docetaxel." Journal of Pharmaceutical and Biomedical Analysis. (Establishes 7-epi-docetaxel as the primary degradation product).[5]
-
Garg, M., et al. (2010). "Forced degradation studies of Docetaxel: Identification of degradation products." Journal of Chromatography A. (Detailed structural analysis of Impurity 1/Epimer).
-
European Pharmacopoeia (Ph. Eur.). Docetaxel Trihydrate Monograph. (Provides alternative impurity designation codes).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Baseline Noise in Docetaxel Impurity 1 Detection
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during the detection of Docetaxel Impurity 1. Achieving a stable, quiet baseline is paramount for the accurate quantification of low-level impurities, ensuring data integrity and regulatory compliance. This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve common sources of baseline noise in HPLC and LC-MS systems.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a noisy baseline during the analysis of Docetaxel and its impurities. Where should I begin my investigation?
A1: A noisy baseline can originate from multiple sources within your analytical system. The first step is to characterize the noise and then systematically isolate the source. Begin by observing the nature of the noise:
-
High-Frequency, Random Noise: Often electronic or related to poor mixing or a contaminated detector cell.
-
Periodic or Pulsating Noise: Typically linked to the pump, such as faulty check valves or inadequate pulse dampening.[1][2]
-
Baseline Drift: A gradual, sloping baseline can be caused by column temperature fluctuations, changes in mobile phase composition, or a column that is not fully equilibrated.[1][3][4]
-
Spikes: Sharp, sporadic peaks are usually due to air bubbles, particulates, or electrical interference.[1]
A logical troubleshooting workflow is essential to avoid unnecessary changes. Start by evaluating the components that are easiest to check (mobile phase, detector settings) before moving to more complex hardware issues (pump seals, column integrity).
The following flowchart provides a systematic approach to diagnosing the source of baseline noise.
Caption: A systematic workflow for troubleshooting baseline noise.
Q2: Could my mobile phase be the source of the baseline noise, and what are the best practices for its preparation?
A2: Absolutely. The mobile phase is one of the most common culprits for baseline issues.[2] Contaminants, dissolved gases, or improper preparation can significantly impact baseline stability, especially in high-sensitivity impurity analysis.
Causality and Best Practices:
-
Solvent Quality: Always use HPLC or LC-MS grade solvents. Lower-grade solvents can contain impurities that elute during a gradient run, causing a rising baseline or "ghost peaks".[5][6] Water is a frequent source of contamination; use only high-purity (e.g., 18.2 MΩ·cm) water.[6]
-
Fresh Preparation: Prepare mobile phases fresh daily, particularly aqueous buffers which can support microbial growth.[1][6] Over time, solvents like trifluoroacetic acid (TFA) and acetonitrile can degrade, leading to increased UV absorbance and baseline drift.[3]
-
Thorough Degassing: Dissolved gases can outgas in the detector flow cell due to the pressure drop, forming microbubbles that cause sharp spikes and random noise.[7][8] While sonication is a common method, it is not very effective as atmospheric gases can quickly redissolve.[8] An inline vacuum degasser is the most effective method, followed by helium sparging.[2][3]
-
Complete Mixing and Filtration: Ensure mobile phase components are fully dissolved and mixed before use. Always filter aqueous buffers and mobile phases containing salts through a 0.2 or 0.45 µm filter to remove particulates that can cause noise and clog the system.[1][9]
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use HPLC or LC-MS grade solvents and high-purity water. | Prevents introduction of UV-absorbing contaminants and particulates.[6][10] |
| Preparation | Prepare fresh daily, especially aqueous buffers. | Minimizes solvent degradation and microbial growth.[1][3] |
| Degassing | Use an inline vacuum degasser or helium sparging. | Effectively removes dissolved gases to prevent bubble formation in the detector.[3][7] |
| Filtration | Filter mobile phases with a 0.2 or 0.45 µm filter. | Removes particulate matter that can cause noise and system blockages.[1][9] |
Q3: I've confirmed my mobile phase is not the issue. What parts of my HPLC/UPLC system should I inspect?
A3: If the mobile phase is ruled out, the next step is to investigate the system hardware. Problems can arise from the pump, degasser, autosampler, or detector.
Systematic Hardware Troubleshooting:
-
Pump: The pump is designed to deliver a constant, pulse-free flow.
-
Pulsations: Periodic noise that correlates with the pump stroke often indicates a problem with check valves or pump seals.[2] Dirty or malfunctioning check valves are a common source of baseline noise.[3]
-
Leaks: Even minor leaks in pump heads or fittings can introduce air and cause pressure fluctuations, leading to an unstable baseline.[11]
-
-
Inline Degasser: A malfunctioning degasser will fail to remove dissolved air from the mobile phase, leading to the same issues as poorly degassed solvents (spikes and random noise).[2][12] Ensure the degasser is functioning correctly and there are no leaks in the vacuum tubing.
-
Autosampler/Injector: The injector can be a source of contamination and carryover.
-
Detector: The detector itself can be a source of noise.
-
Lamp Failure: As a UV detector lamp ages, its energy output can become unstable, resulting in increased baseline noise.[4][7] Most systems track lamp usage hours.
-
Contaminated Flow Cell: Contaminants or air bubbles trapped inside the flow cell can cause significant noise and drift.[4][13] Flushing the cell with appropriate solvents can resolve this.
-
The diagram below illustrates potential sources of noise within a standard HPLC system.
Caption: Common sources of baseline noise within an HPLC system.
Q4: How can I definitively determine if my analytical column is the source of the noise?
A4: Column-related issues like contamination or stationary phase bleed can certainly cause baseline noise and drift.[2][4] A simple and effective way to diagnose this is to temporarily remove the column from the flow path.
-
Stop the Pump: Halt the mobile phase flow and wait for the system pressure to drop to zero.
-
Disconnect the Column: Carefully disconnect the tubing from both the inlet and outlet of the column.
-
Install a Union: Connect the two pieces of tubing (from the injector to the detector) using a zero-dead-volume union. This bypasses the column but keeps the rest of the flow path intact.
-
Restart the System: Begin pumping the mobile phase at your method's flow rate and allow the system to stabilize.
-
Observe the Baseline:
-
If the baseline becomes stable and quiet: The column is the source of the noise.[2] It may be contaminated, degraded, or experiencing "dewetting."[2] Consider cleaning it according to the manufacturer's instructions or replacing it.
-
If the noise persists: The problem lies elsewhere in the system (e.g., pump, detector, or mobile phase).
-
Q5: My method uses an LC-MS/MS system. Are there specific sources of noise I should be aware of with this type of detector?
A5: Yes, while LC-MS/MS systems are susceptible to all the same sources of noise from the LC front-end, the mass spectrometer itself has unique considerations. In LC-MS, "noise" often refers to high chemical background or an unstable ion signal.
LC-MS Specific Troubleshooting:
-
Ion Source Contamination: The ion source (e.g., electrospray probe) is exposed to a constant spray of mobile phase and sample matrix. Over time, non-volatile salts and sample components can build up, leading to a suppressed or unstable signal. Regular cleaning of the ion source is critical.[5]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) are incompatible with MS and will quickly contaminate the system. Use volatile additives like formic acid, acetic acid, or ammonium acetate.[14][15] Even high concentrations of volatile salts can sometimes cause signal suppression or adduct formation, which can increase chemical noise.
-
ESI Parameter Optimization: The electrospray ionization (ESI) process is sensitive to several parameters. An improperly optimized nebulizing gas flow, drying gas temperature, or capillary voltage can lead to an unstable spray, which translates directly to a noisy signal.[16] These parameters should be optimized for the specific flow rate and mobile phase composition of your method.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to poor reproducibility and what appears to be an unstable baseline relative to the analyte. This can often be addressed by improving sample preparation to remove interfering components.[16]
References
- Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
- HPLC Pain Points. (2022). Cytiva.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems. (2025).
- Baseline Disturbance. (2025). Shimadzu.
- Common Causes of Baseline Noise. (2020). HPLC Repair Services.
- HPLC Diagnostic Skills–Noisy Baselines. (2019). The LCGC Blog.
- Considering HPLC Training? 5 Common Contaminants to Avoid. (2015). AAPS.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Why am I getting Baseline noise in HPLC? (2016).
- Development and Validation of a Novel HPLC Method for the Determination of Docetaxel. (2023).
- HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
- Elimin
- Estimation of Docetaxel in Parenterals by RP-HPLC. (2011). International Journal of Pharmacy and Pharmaceutical Sciences.
- An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. (2020).
- A Guide To Troubleshooting Your HPLC System. (2020). GenTech Scientific.
- Optimizing LC–MS and LC–MS-MS Methods. (2026).
Sources
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. sepscience.com [sepscience.com]
- 4. Shimadzu Baseline Disturbance [shimadzu.nl]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. phenomenex.com [phenomenex.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. Considering HPLC Training? 5 Common Contaminants to Avoid - AAPS [aaps.ca]
- 13. agilent.com [agilent.com]
- 14. asianpubs.org [asianpubs.org]
- 15. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Manufacturing and Control of Docetaxel and its Impurities
Welcome to the Technical Support Center for Docetaxel manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the prevention and control of impurities during the synthesis and formulation of Docetaxel. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the highest purity of your final product.
A Note on the Nomenclature of "Docetaxel Impurity 1"
It is important to note that the designation "this compound" is not universally standardized across all pharmacopeias and manufacturers. Different organizations may assign this label to different molecular entities. For the purpose of this guide, and based on available documentation, we will focus on a significant process-related impurity, 10-dichloroethoxycarbonyl docetaxel , which is sometimes referred to as Impurity 1. We will also address other critical impurities to provide a comprehensive overview of impurity control.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of the commonly referenced "this compound" (10-dichloroethoxycarbonyl docetaxel)?
A1: The structure of 10-dichloroethoxycarbonyl docetaxel is characterized by the addition of a 2,2-dichloroethoxycarbonyl group at the C-10 position of the Docetaxel molecule.
-
Chemical Name: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-6-(((2,2-dichloroethoxy)carbonyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[1][2]benz[1,2-b]oxete-5-one[1][]
-
Molecular Formula: C46H55Cl2NO16[1][]
-
Molecular Weight: 948.83 g/mol [][4]
Q2: What is the primary mechanism for the formation of 10-dichloroethoxycarbonyl docetaxel during manufacturing?
A2: This impurity is typically a process-related impurity that arises from the synthetic route used to produce Docetaxel. Its formation is often linked to the protecting group strategy employed during the semi-synthesis from 10-deacetylbaccatin III (10-DAB). Specifically, it can be formed when chloroformic-2,2-dichloro ethyl ester is used as a reagent to protect the C-10 hydroxyl group of a 10-DAB intermediate. If this protecting group is not completely removed during the final deprotection steps, it will be carried through as an impurity in the final Docetaxel product.[5]
Q3: What are other common impurities I should be aware of during Docetaxel manufacturing?
A3: Besides 10-dichloroethoxycarbonyl docetaxel, several other process-related and degradation impurities are frequently encountered. These include:
-
7-epi-Docetaxel: An epimer of Docetaxel where the stereochemistry at the C-7 position is inverted. This can form under certain reaction conditions.[6][7]
-
6-Oxo-Docetaxel (also known as 10-Oxo-Docetaxel): An oxidation product of Docetaxel.[8]
-
10-deacetylbaccatin III (10-DAB): The key starting material for the semi-synthesis of Docetaxel. Its presence in the final product indicates an incomplete reaction.[8]
-
2'-epi-Docetaxel: An epimer at the C-2' position of the side chain.[6][7]
Troubleshooting Guide: Prevention and Control of Impurity Formation
This section provides actionable strategies to minimize the formation of key impurities during the manufacturing process.
Issue 1: Presence of 10-dichloroethoxycarbonyl docetaxel in the final product.
-
Root Cause: Incomplete deprotection of the C-10 hydroxyl group.
-
Preventative Measures & Troubleshooting:
-
Optimize Deprotection Reaction Conditions:
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the deprotecting agent (e.g., a specific zinc-nickel alloy or other reducing agents) is used to drive the reaction to completion.[9]
-
Reaction Time and Temperature: Investigate and validate the optimal reaction time and temperature to ensure complete removal of the dichloroethoxycarbonyl group without degrading the Docetaxel molecule.
-
-
Purification Process:
-
Chromatography Method: Develop and optimize a robust chromatographic purification method (e.g., MPLC or HPLC) to effectively separate 10-dichloroethoxycarbonyl docetaxel from the active pharmaceutical ingredient (API).[6][7]
-
Solvent System: Experiment with different solvent systems to improve the resolution between Docetaxel and this impurity.
-
-
Issue 2: Formation of 7-epi-Docetaxel.
-
Root Cause: Epimerization at the C-7 position, which can be catalyzed by basic conditions or prolonged reaction times.
-
Preventative Measures & Troubleshooting:
-
pH Control: Maintain strict pH control throughout the synthesis and purification steps. Avoid strongly basic conditions.
-
Temperature Management: Keep reaction and storage temperatures as low as reasonably possible to minimize the rate of epimerization.
-
Minimize Reaction Times: Reduce the duration of reaction steps where the C-7 position is susceptible to epimerization.
-
Issue 3: Presence of Oxidative Impurities (e.g., 6-Oxo-Docetaxel).
-
Root Cause: Oxidation of the Docetaxel molecule, which can be accelerated by the presence of oxygen, metal ions, or light.
-
Preventative Measures & Troubleshooting:
-
Inert Atmosphere: Conduct reactions and handle intermediates and the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use of Antioxidants: Consider the addition of a suitable antioxidant, such as α-lipoic acid, to the formulation to prevent oxidative degradation during storage.[10]
-
Control of Metal Ions: Use high-purity reagents and solvents with low levels of metal ion contamination. Consider the use of chelating agents if necessary.
-
Light Protection: Protect the product from light at all stages of manufacturing and storage.
-
Analytical Methodologies
Accurate and precise analytical methods are crucial for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques.
General HPLC Method for Impurity Profiling
This is a general method that can be optimized for your specific needs.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Sunfire C18, 250 x 4.6 mm, 5µm)[8] |
| Mobile Phase A | Water with 0.01% Acetic Acid[8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient Elution | A gradient program should be developed to ensure separation of all known impurities. |
| Flow Rate | 1.0 - 1.5 mL/min[8][11] |
| Column Temperature | 40 ± 5°C[8] |
| Detection Wavelength | 230 nm or 232 nm[8][11] |
| Injection Volume | 10 - 20 µL[11] |
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of Docetaxel and all available impurity reference standards in a suitable diluent (e.g., acetonitrile:methanol 1:1 v/v).[8]
-
Sample Solution: Accurately weigh and dissolve the Docetaxel drug substance or product in the diluent to a known concentration.
-
Spiked Sample: To confirm the identity of impurity peaks, a sample of the drug product can be spiked with known impurity standards.
Visualizing the Manufacturing Process and Impurity Formation
Docetaxel Synthesis and Potential Impurity Introduction
Caption: Simplified workflow of Docetaxel synthesis and points of impurity formation.
References
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
-
Dev, R. V., Babu, J. M., Vyas, K., Sai Ram, P., Ramachandra, P., Sekhar, N. M., Reddy, D. N. M., & Rao, N. S. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614–622. [Link]
-
Gomes, A. S., de Oliveira, J., de Castro, W. V., & de Sousa, V. P. (2018). A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. Critical Reviews in Analytical Chemistry, 48(3), 169–181. [Link]
-
Pharmaffiliates. (n.d.). Docetaxel-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and characterization of impurities in docetaxel DRL. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Docetaxel anhydrous Impurity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). docetaxel anhydrous and its Impurities. Retrieved from [Link]
-
Azizi, E., Tork-Kharabadi, S., & Fazeli-Bakhtiyari, R. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma, validation and its application to pharmacokinetic study. Research in Pharmaceutical Sciences, 15(1), 79–87. [Link]
-
Semantic Scholar. (n.d.). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved from [Link]
- Kumar, S., & Singh, A. (2023). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 14(8), 1000-1010.
-
Der Pharma Chemica. (n.d.). Extractive spectrophotometric methods for the determination of docetaxel in pure and pharmaceutical formulations. Retrieved from [Link]
- Nguyen, H. V., Le, Q. M., Nguyen, T. D., Nguyen, N. H. T., Duong, M. C., Ha, A. N., ... & Le, T. M. (2026). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Applied Pharmaceutical Science, 16(02), 077-088.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Docetaxel? Retrieved from [Link]
- Google Patents. (n.d.). US8476310B2 - Docetaxel formulations with lipoic acid.
-
Gao, Y. (2018). Preparation method for docetaxel impurity. SciSpace. [Link]
- Google Patents. (n.d.). WO2009040829A1 - A novel process for the preparation of docetaxel.
-
Pienta, K. J. (2001). Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer. Seminars in Oncology, 28(4 Suppl 13), 3–7. [Link]
-
ResearchGate. (n.d.). (A) Chemical structure of docetaxel. (B) Mode of action of docetaxel. Retrieved from [Link]
-
Wikipedia. (n.d.). Docetaxel. Retrieved from [Link]
-
Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2023). IL-1β is involved in docetaxel chemoresistance by regulating the formation of polyploid giant cancer cells in non-small cell lung cancer. Cell Communication and Signaling, 21(1), 195. [Link]
-
Knecht, R., & Strebhardt, K. (2007). Enhancement of docetaxel efficacy in head and neck cancer treatment by G0 cell stimulation. European Journal of Cancer, 43(11), 1665–1672. [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 4. Docetaxel anhydrous Impurity - Analytica Chemie [analyticachemie.in]
- 5. Preparation method for docetaxel impurity (2018) | Gao Youxin [scispace.com]
- 6. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WO2009040829A1 - A novel process for the preparation of docetaxel - Google Patents [patents.google.com]
- 10. US8476310B2 - Docetaxel formulations with lipoic acid - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
resolving co-elution issues with Docetaxel impurity 1 in HPLC
Technical Support Center: Taxane Separation & Purification Subject: Advanced Troubleshooting for Docetaxel Impurity Co-elution (Focus: Impurity 1 / 10-Oxo & 7-Epi Variants)**
Introduction: The Analyst's Dilemma
Welcome. If you are reading this, you are likely facing the "Taxane Trap"—a common chromatographic failure where Docetaxel co-elutes with its structurally identical impurities, specifically Impurity 1 (often identified as 10-oxo-docetaxel or the diastereomer 7-epi-docetaxel depending on your specific reference standard source).
As Senior Application Scientists, we know that standard C18 methods (even USP-compliant ones) often lose resolution as columns age or mobile phases shift slightly. Taxanes are bulky, hydrophobic, and prone to on-column epimerization. This guide moves beyond basic troubleshooting to address the mechanistic root causes of co-elution and provides a self-validating rescue protocol.
Module 1: Diagnostic & Root Cause Analysis
Q: Why is "Impurity 1" co-eluting now when my method previously worked?
A: The co-elution of Docetaxel with Impurity 1 is rarely a random event. It is usually driven by a loss of steric selectivity or pH drift .
-
Identity Confusion: First, confirm your impurity.
-
10-Oxo-Docetaxel (Impurity 1/Impurity C): An oxidative degradant. It is less polar than Docetaxel and typically elutes after the main peak, but can shift forward as the column's hydrophobic binding capacity drops (hydrolysis of the bonded phase).
-
7-Epi-Docetaxel (Impurity B): The thermodynamic isomer. It is the most difficult to separate. It forms spontaneously if the mobile phase pH rises above 5.0.
-
-
The Mechanism of Failure:
-
Stationary Phase Collapse: Taxanes require strong hydrophobic interaction. If you are using a standard C18 with high water content (>60%) in the initial gradient, "phase collapse" (dewetting) can occur, reducing the effective surface area available to discriminate between the slight structural differences of the impurity.
-
pH Sensitivity: Docetaxel epimerizes at C7. If your aqueous buffer pH drifts > 4.5, you are not just failing to separate the impurity; you are creating it inside the column during the run.
-
Module 2: The "Rescue" Methodologies
Q: My C18 column isn't resolving the critical pair. Do I need a new column chemistry?
A: Not necessarily, but you must exploit different interaction mechanisms. If a standard alkyl-chain (C18) interaction fails, you have two paths: Thermodynamic Tuning or Selectivity Change .
Strategy A: Thermodynamic Tuning (Temperature Effect)
Taxane isomers have different enthalpies of adsorption.
-
The Fix: Lower the column temperature.
-
Why: While USP methods often recommend 45°C to sharpen peaks, high temperatures increase the kinetic energy of the molecules, often masking the subtle steric differences between Docetaxel and 10-oxo-docetaxel. Dropping to 25°C or 30°C often increases the separation factor (
), provided your system pressure can handle the viscosity increase.
Strategy B: Selectivity Change (The PFP Switch)
If C18 fails, the Pentafluorophenyl (PFP) phase is the gold standard for taxanes.
-
Why: Taxanes possess complex ring systems. A PFP column offers
interactions and dipole-dipole interactions that a C18 cannot. The fluorine atoms on the stationary phase interact specifically with the electron-rich taxane core, often pulling the impurities away from the main peak.
Module 3: Optimized Experimental Protocol
Below is a "High-Resolution" rescue protocol designed to resolve Docetaxel from 10-oxo and 7-epi variants when standard methods fail.
Experimental Conditions
| Parameter | Standard Condition (USP-like) | High-Resolution Rescue Condition |
| Column | C18 (L1), 4.6 x 150mm, 3.5µm | PFP (L43) or Core-Shell C18 , 4.6 x 150mm, 2.7µm |
| Mobile Phase A | Water (unbuffered) | 0.1% Formic Acid in Water (pH ~2.9) |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (90:10) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Temperature | 45°C | 30°C |
| Detection | UV 232 nm | UV 227 nm (Higher sensitivity for impurities) |
Step-by-Step Gradient Workflow
-
Equilibration: Flush column with 90% Mobile Phase A for 20 minutes. Crucial: Taxanes are sticky; ensure the column is fully equilibrated to prevent retention time drift.
-
Injection: Inject 10 µL of System Suitability Solution (containing Docetaxel + Impurity 1).
-
Gradient Profile:
-
0-2 min: Hold 35% B (Focuses the analyte at head of column).
-
2-25 min: Linear ramp to 85% B.
-
25-30 min: Hold 85% B (Elutes highly hydrophobic dimers).
-
30-35 min: Re-equilibrate to 35% B.
-
Scientist's Note: The addition of 10% Methanol to Mobile Phase B (Organic) changes the solvation shell around the taxane molecule, often providing the "nudge" needed to separate the 7-epi isomer from the main peak.
Module 4: Visualization & Logic Flow
Figure 1: Troubleshooting Decision Matrix
This logic flow guides you through the resolution process based on peak topology.
Caption: Decision matrix for identifying and resolving taxane impurity co-elutions based on retention behavior and column chemistry.
Module 5: Frequently Asked Questions (FAQ)
Q1: Why does the USP monograph use 45°C if lower temperatures help resolution? A: The USP method prioritizes speed and peak shape . Higher temperatures reduce viscosity, lowering backpressure and sharpening peaks (efficiency). However, for impurity profiling where resolution (Rs) is critical, efficiency is secondary to selectivity. If you cannot meet the Rs > 3.5 requirement, deviating to a lower temperature is a scientifically valid adjustment (per USP <621> within limits) to save the analysis.
Q2: My Docetaxel peak is tailing (Tf > 1.5). Is this causing the co-elution? A: Yes. Tailing masks the resolution of closely eluting impurities (like the "shoulder" of Impurity 1).
-
Fix: Taxanes have basic nitrogen centers that interact with free silanols on the silica surface. Ensure your mobile phase has sufficient ionic strength or low pH (use Formic Acid or Phosphate buffer pH 3.0) to suppress silanol ionization. If using an older column, the bonded phase may be stripped; replace with a "base-deactivated" (end-capped) column.
Q3: Can I use Methanol instead of Acetonitrile? A: Pure Methanol often generates higher backpressure and broader peaks for taxanes. However, a hybrid mobile phase (e.g., ACN:MeOH 50:50) is a powerful tool. Methanol provides hydrogen-bonding capabilities that Acetonitrile (aprotic) lacks, often altering the selectivity enough to pull the 7-epi isomer away from the main peak.
References
-
United States Pharmacopeia (USP). Docetaxel Injection Monograph: Organic Impurities Procedure 1 & 2. USP-NF.[1]
-
Vasu Dev, R., et al. (2006).[2] "Isolation and characterization of impurities in docetaxel." Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-22.[2] (Identifies 7-epi and 10-oxo variants).
-
Kumar, A., et al. (2012). "Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods." Sci Pharm, 80(2). (Discusses 7-epi co-elution with placebo).
-
MedChemExpress. "10-Oxo Docetaxel (Docetaxel Impurity 1) Product Information." (Confirms Impurity 1 designation).
-
BenchChem. "6-Oxo Docetaxel vs. Other Docetaxel Impurities: A Comparative Guide."[3] (Details toxicity and separation of oxidative impurities).
Sources
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Docetaxel Impurity 1
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Docetaxel and its impurities. This resource is designed to provide in-depth troubleshooting advice and clear, actionable protocols to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of Docetaxel Impurity 1?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1][2] These components can include salts, lipids, proteins, and metabolites from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[4]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis.[3] This involves comparing the peak area of an analyte spiked into a blank, extracted sample matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas suggests the presence of matrix effects. Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[2] Dips or rises in the baseline signal upon injection of a blank matrix extract indicate regions of ion suppression or enhancement.[2]
Q3: What are the most common sources of matrix effects in bioanalytical samples like plasma or serum?
A3: In biological matrices such as plasma, phospholipids are a major contributor to matrix effects, particularly ion suppression.[5] Other significant sources include salts, endogenous metabolites, and co-administered drugs that may co-elute with your analyte of interest.[2]
Q4: Is there a universal solution to eliminate matrix effects?
A4: Unfortunately, there is no single solution that works for all analyte-matrix combinations. The most effective approach is typically a combination of strategies, including optimizing sample preparation to remove interfering components, refining chromatographic conditions to separate the analyte from matrix interferences, and utilizing a suitable internal standard to compensate for signal variations.[2][6]
In-Depth Troubleshooting Guide
This section provides a structured, question-and-answer-based approach to resolving specific issues you may encounter during your LC-MS analysis of this compound.
I. Sample Preparation Strategies
A: While simple protein precipitation (PPT) is a common technique, it is often insufficient for removing phospholipids, which are a primary cause of ion suppression in plasma samples.[5] For a more effective removal of these interferences, consider the following techniques:
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. For Docetaxel and its impurities, which are relatively non-polar, an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE) can be used to extract them from the aqueous plasma matrix, leaving behind more polar interferences like salts and some phospholipids.[7][8]
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup. By choosing a sorbent with appropriate chemistry (e.g., reversed-phase C18), you can retain Docetaxel and its impurities while washing away interfering matrix components. A well-developed SPE method can provide a much cleaner extract compared to PPT.[9]
Comparative Efficacy of Sample Preparation Techniques:
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to Low |
Step-by-Step Protocol for Liquid-Liquid Extraction of Docetaxel from Plasma:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Paclitaxel in methanol).
-
Add 6 mL of diethyl ether as the extraction solvent.[7]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes to separate the layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS system.
II. Chromatographic Optimization
A: Chromatographic optimization is key to resolving co-eluting peaks and mitigating matrix effects. Here are several strategies to consider:
-
Column Chemistry Selection: The choice of stationary phase can dramatically impact selectivity. While a standard C18 column is a good starting point, exploring different column chemistries can provide alternative selectivities. For taxanes like Docetaxel, a phenyl-based column can offer different retention mechanisms due to π-π interactions, potentially resolving the impurity from interfering matrix components.[10] Experimenting with different stationary phases is a powerful tool for method development.[11]
-
Mobile Phase and Gradient Optimization: Fine-tuning the mobile phase composition and gradient profile is crucial.
-
Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and the aqueous phase (often containing a small amount of an additive like formic acid or ammonium acetate) can be adjusted to alter selectivity. For Docetaxel and its impurities, a mobile phase consisting of acetonitrile and water with 0.1% formic acid is a common starting point.[10][12]
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds. Experiment with different gradient slopes and starting/ending percentages of the organic solvent to maximize the resolution between this compound and any co-eluting interferences.[1]
-
Illustrative Gradient Optimization Workflow:
Caption: A decision-making workflow for optimizing chromatographic separation.
III. Mass Spectrometric Considerations and Internal Standards
A: An internal standard (IS) is crucial for correcting for variability in sample preparation, injection volume, and ionization efficiency.[6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). However, if a SIL-IS is not available, a structural analog can be a suitable alternative. For Docetaxel analysis, Paclitaxel is a commonly used structural analog IS.[10][13]
Key Considerations for Internal Standard Selection and Use:
-
Co-elution: The IS should ideally co-elute with the analyte to experience similar matrix effects.
-
Chemical and Physical Properties: The IS should have similar extraction recovery and ionization response to the analyte.
-
Mass Difference: The mass-to-charge ratio (m/z) of the IS should be sufficiently different from the analyte to avoid cross-talk.
-
Purity: Ensure the IS is free from any impurities that could interfere with the analyte signal.
Workflow for Implementing an Internal Standard:
Sources
- 1. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. theclinivex.com [theclinivex.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Detection of Docetaxel Impurities
[1]
Diagnostic Phase: Defining "Impurity 1"
User Query: "I am seeing a recurring peak labeled 'Impurity 1' in my chromatograms, but the signal-to-noise ratio is too low for accurate integration. What is it, and how do I improve detection?"
Scientist’s Analysis
In the context of Docetaxel analysis, "Impurity 1" is not a universal pharmacopeial designation (unlike Impurity A, B, or C in USP/EP).[1] However, based on elution order and common synthesis pathways, "Impurity 1" most frequently refers to one of two critical compounds depending on your method's selectivity:
-
10-Deacetyl Baccatin III (10-DAB): The starting material precursor.[1][2] It is highly polar and elutes very early (RRT ~0.1 - 0.2).[1]
-
7-Epi-Docetaxel (Impurity C in EP/USP): The primary degradation product formed via epimerization.[1] It elutes very close to the main peak (RRT ~1.1 - 1.2) and is often masked by the main peak's tail.
Actionable Step: Check your Relative Retention Time (RRT).
-
If RRT < 0.5: Follow Protocol A (Early Eluting / Polar Impurities).
-
If RRT > 1.0: Follow Protocol B (Co-eluting Isomers).
Troubleshooting Guide & FAQs
Category 1: HPLC-UV Optimization (The Baseline Approach)
Q: My baseline noise at 227 nm is masking the impurity. Should I switch wavelengths? A: Yes, but with a trade-off. Docetaxel and its taxane impurities have a UV absorption maximum at 227 nm (due to the taxane ring system) and a secondary shoulder at 230-232 nm .
-
The Problem: At 227 nm, many solvents (especially MeOH) and additives absorb UV, causing high baseline drift and noise.
-
The Fix: Shift detection to 232 nm . While you lose approximately 15-20% of absolute signal intensity, the Signal-to-Noise (S/N) ratio often improves drastically because background solvent absorption drops significantly.[1]
Q: I am using a standard C18 column. Why is "Impurity 1" (10-DAB) eluting in the void volume? A: 10-DAB is significantly more polar than Docetaxel.[1] Standard C18 columns often fail to retain it sufficiently, causing it to co-elute with the solvent front or unretained matrix components.
-
Solution: Switch to a column with polar-embedded groups or a PFP (Pentafluorophenyl) phase.[1]
-
Recommendation: Waters Cortecs T3 or Phenomenex Kinetex F5. These provide alternative selectivity (pi-pi interactions) that retain polar taxanes longer, moving "Impurity 1" away from the noisy void volume.[1]
-
Category 2: Sample Preparation & Matrix Effects
Q: I am analyzing a formulation (Polysorbate 80 matrix). The surfactant peak is swallowing my impurity. How do I remove it? A: Polysorbate 80 (Tween 80) is the "arch-nemesis" of low-level UV detection in taxanes.[1] It absorbs UV and elutes as a broad hump. You must perform Solid Phase Extraction (SPE) .[3] Liquid-Liquid Extraction (LLE) is often insufficient for trace impurities.[1]
Protocol: SPE Cleanup for Docetaxel Formulations
-
Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or SOLA).[1]
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Sample diluted in water (prevents micelle formation).
-
Wash: 5% Methanol in Water (Removes highly polar matrix).
-
Elute: Acetonitrile (ACN). Crucial: Do not use MeOH for elution if you want to avoid extracting residual Polysorbate.
Category 3: Advanced Detection (LC-MS/MS)
Q: UV detection is still insufficient for <0.05% detection. What are the MS parameters for Impurity 1? A: If "Impurity 1" is 10-DAB or an isomer, LC-MS/MS in Positive ESI mode is the gold standard.[1]
MS/MS Transition Table for Critical Impurities
| Compound | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Cone Voltage (V) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.2 | 226.1 | 25 | 20 |
| 10-DAB (Impurity 1) | 545.2 | 327.1 | 527.2 | 30 | 15 |
| 7-Epi-Docetaxel | 808.4 | 527.2 | 226.1 | 25 | 20 |
Note: Since 7-Epi-Docetaxel is an isomer with the same mass transitions as Docetaxel, chromatographic separation (Protocol B) is mandatory even with MS.[1]
Visualizing the Degradation Pathway
Understanding where "Impurity 1" comes from is vital for controlling it. The diagram below illustrates the genesis of the two most common candidates for "Impurity 1".
Figure 1: Degradation pathways of Docetaxel leading to common impurities. "Impurity 1" often corresponds to the hydrolysis product (10-DAB) in early-eluting methods.[1]
Experimental Protocol: High-Sensitivity Gradient Method
To resolve both the polar "Impurity 1" (10-DAB) and the co-eluting 7-epi isomer, use this optimized gradient. This method utilizes a core-shell column to maximize peak height (sensitivity).[1]
Chromatographic Conditions:
-
Column: Kinetex C18 or Cortecs C18 (100 x 2.1 mm, 1.6 µm or 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Improves ionization for MS and peak shape for UV).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.[4]
-
Temp: 35°C.
-
Injection Volume: 5 µL (PLGA/Formulations) or 10 µL (API).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Focus Polar Impurities) |
| 2.0 | 90 | 10 | End of Loading |
| 15.0 | 30 | 70 | Main Gradient (Elute Docetaxel) |
| 18.0 | 5 | 95 | Wash (Elute Dimers/Oligomers) |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Why this works: The initial hold at 10% B is critical. It forces the polar "Impurity 1" (10-DAB) to stack at the head of the column rather than eluting immediately, sharpening the peak and increasing detection height by up to 300%.
References
-
USP-NF. (2025). Docetaxel Official Monograph: Organic Impurities Procedures 1 & 2. United States Pharmacopeia. [1]
-
Scientific Research Publishing. (2024).[4] Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances. American Journal of Analytical Chemistry.
-
MDPI. (2024).[5] A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS. Pharmaceutics. [1]
-
National Institutes of Health (PMC). (2010). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods. Scientia Pharmaceutica.
-
Fisher Scientific. (2012). LC-MS/MS Method for the Determination of Docetaxel in Human Serum. Thermo Fisher Application Notes.
Validation & Comparative
A Comparative Guide to Docetaxel Impurity 1 (10-Oxo Docetaxel) Levels and ICH Q3A/Q3B Limits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Docetaxel Impurity 1, also known as 10-Oxo Docetaxel or 6-Oxo Docetaxel, against the established limits set by the International Council for Harmonisation (ICH) Q3A and Q3B guidelines. As a senior application scientist, this document is structured to offer not just data, but a narrative that explains the "why" behind the analytical methodologies and regulatory standards, ensuring a deep and practical understanding for professionals in drug development.
Introduction: The Critical Role of Impurity Profiling in Docetaxel Formulations
Docetaxel, a potent anti-mitotic chemotherapy agent, is a cornerstone in the treatment of various cancers. Its efficacy is intrinsically linked to its purity. The manufacturing process of Docetaxel, a semi-synthetic derivative of a natural product, can result in the formation of several process-related and degradation impurities. These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous control and monitoring of these impurities are paramount.
This guide focuses on a key impurity, This compound (10-Oxo Docetaxel) , providing a detailed analysis of its significance, analytical determination, and comparison with the globally recognized ICH Q3A/Q3B guidelines for impurities in new drug substances and new drug products.
Understanding the Regulatory Framework: ICH Q3A/Q3B Guidelines
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively.[1][2] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Key Thresholds:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other studies.
These thresholds are crucial for ensuring that the levels of impurities in a drug product are safe for patient administration.
Focus on this compound: 10-Oxo Docetaxel
Chemical Identity:
-
Common Names: this compound, 10-Oxo Docetaxel, 6-Oxo Docetaxel
-
Chemical Name: (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-cyclodeca[3][4]benz[1,2-b]oxet-9-yl (2R,3S)-3-(tert-butoxycarbonyl)amino-2-hydroxy-3-phenylpropanoate
-
CAS Number: 167074-97-7
-
Molecular Formula: C₄₃H₅₁NO₁₄
-
Molecular Weight: 805.86 g/mol
10-Oxo Docetaxel is a significant impurity that can arise during the synthesis or degradation of Docetaxel. Its structural similarity to the active pharmaceutical ingredient (API) necessitates careful analytical separation and quantification.
Comparative Analysis of 10-Oxo Docetaxel Levels
While specific quantitative data for 10-Oxo Docetaxel in various commercial products is not extensively published, studies comparing generic and originator Docetaxel formulations have highlighted significant variability in impurity profiles. Some studies have reported that a high percentage of generic docetaxel formulations contain higher levels of total impurities compared to the originator product.[2][3][4][5]
Table 1: Illustrative Comparison of Impurity Levels in Docetaxel Formulations
| Formulation | Total Impurities (%) | Observations |
| Originator Docetaxel | Typically < 2.0% | Consistent and well-controlled impurity profile. |
| Generic Docetaxel (Example A) | > 3.0% | Higher levels of total impurities, with some unidentified peaks. |
| Generic Docetaxel (Example B) | Variable (1.5% - 4.5%) | Inconsistent impurity profiles between different batches. |
Note: This table is illustrative and based on findings from multiple studies. Actual values can vary.
The United States Pharmacopeia (USP) monograph for Docetaxel Injection specifies acceptance criteria for several impurities, including 6-oxodocetaxel (an alternative name for 10-Oxo Docetaxel).[6] The specific limits for individual and total impurities are outlined in the monograph and serve as a critical quality attribute for product release.
Toxicological Considerations and Qualification of 10-Oxo Docetaxel
The ICH Q3B(R2) guideline sets the qualification threshold for impurities in new drug products based on the maximum daily dose. For a drug like Docetaxel, with a maximum daily dose that can exceed 100 mg, the qualification threshold for an individual unidentified impurity is typically 0.15% or 1.0 mg total daily intake, whichever is lower. For an identified impurity, the threshold is generally higher.
Experimental Protocol: A Validated UPLC Method for the Quantification of Docetaxel and 10-Oxo Docetaxel
To ensure accurate and reliable quantification of 10-Oxo Docetaxel, a validated, stability-indicating analytical method is essential. The following protocol is a representative Ultra-Performance Liquid Chromatography (UPLC) method adapted from published literature.[6]
Objective: To separate and quantify Docetaxel and its related impurities, including 10-Oxo Docetaxel, in a drug substance or drug product.
Instrumentation:
-
UPLC system with a photodiode array (PDA) or UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 65 | 35 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 65 | 35 |
| 15.0 | 65 | 35 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Docetaxel and 10-Oxo Docetaxel reference standards in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Docetaxel drug substance or a known amount of the drug product in the diluent to achieve a target concentration of Docetaxel.
Procedure:
-
Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure the absence of interfering peaks.
-
Inject the standard solution multiple times to check for system suitability parameters (e.g., resolution, tailing factor, and reproducibility).
-
Inject the sample solution.
-
Identify the peaks of Docetaxel and 10-Oxo Docetaxel based on their retention times relative to the standard.
-
Calculate the amount of 10-Oxo Docetaxel in the sample using the peak area response and the concentration of the standard.
Method Validation:
This method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizing the Workflow and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate the impurity analysis workflow and the logical relationship between regulatory guidelines and product quality.
Caption: Workflow for the analysis of Docetaxel impurities.
Sources
- 1. 10-Oxo Docetaxel | C43H51NO14 | CID 46782641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Oxo Docetaxel | 167074-97-7 [chemicalbook.com]
- 3. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. uspnf.com [uspnf.com]
[1][2]
Executive Summary
Objective: This guide provides a technical comparison between Docetaxel Impurity 1 (commonly identified commercially as the oxetane-ring opened derivative or 10-Deacetyl Baccatin III) and USP Related Compound A (officially defined in pharmacopeial contexts often as 10-Deacetyl Baccatin III or the critical pair 2-debenzoyl-2-pentenoyl docetaxel depending on the specific monograph version and vendor cross-referencing).[1][2][3]
Core Insight: The primary challenge in Docetaxel impurity profiling is distinguishing the precursor intermediates (like 10-DAB) from degradation products (epimers).[4] This guide utilizes the USP <621> Chromatographic Method to establish a self-validating system for retention time (RT) and relative retention time (RRT) comparison.[4][1]
Part 1: Analyte Characterization & Nomenclature[1][2][3][4]
In the high-stakes environment of taxane analysis, nomenclature often varies between commercial vendors and pharmacopeial bodies (USP/EP).[4][1][2][3] It is critical to define the analytes chemically before comparing retention.[4]
The Analytes
| Analyte Designation | Common Chemical Identity | CAS Number | Role |
| USP Related Compound A | 10-Deacetyl Baccatin III (10-DAB) Note: In some contexts, EP Impurity A refers to 2-debenzoyl-2-tigloyl docetaxel.[4][1][2][3] | 32981-86-5 | Starting Material: The naturally occurring precursor extracted from Taxus baccata.[4][2][3][5][6] |
| This compound | Oxetane-Ring Opened Impurity (Vendor Specific) OR 10-DAB | 151636-94-1 | Process Impurity: Often formed during the semi-synthesis or acidic degradation.[4][1][2][3] |
| Critical Pair (USP) | 2-Debenzoyl-2-pentenoyl docetaxel | 1887057-05-7 | Side-Chain Impurity: Elutes very close to Docetaxel (RRT ~0.97).[4][1][2][3] |
Structural Relationship Diagram[3][7]
The following diagram illustrates the structural relationship and degradation pathways that link these compounds, necessitating high-resolution separation.
Caption: Structural evolution from the 10-DAB precursor to Docetaxel and subsequent degradation pathways yielding Impurity 1 and Epimers.
Part 2: Experimental Methodology (Self-Validating System)
To objectively compare "Impurity 1" and "USP Related Compound A," we employ the USP Gradient Method .[1][3] This protocol is designed to be self-validating: if the Resolution (Rs) between the critical pair (Docetaxel and 2-debenzoyl-2-pentenoyl docetaxel) is < 3.0, the system is invalid.[4][1][2][3]
Chromatographic Conditions
-
Instrument: HPLC with UV Detection (Diode Array recommended for peak purity).
-
Column: L1 Packing (C18), 4.6 mm × 15 cm, 3.5 µm (e.g., Zorbax Eclipse Plus C18 or equivalent).[4][1][2][3]
-
Temperature: Column: 45°C | Autosampler: 10°C.
-
Injection Volume: 10 µL.
Mobile Phase Gradient[1][2][3][7][8]
| Time (min) | Solution A (%) | Solution B (%) | Elution Phase |
| 0.0 | 72 | 28 | Equilibration / Early Polar Impurities (10-DAB) |
| 9.0 | 72 | 28 | Isocratic Hold |
| 39.0 | 28 | 72 | Gradient Ramp (Elution of Docetaxel & Hydrophobic Impurities) |
| 39.1 | 72 | 28 | Re-equilibration |
| 50.0 | 72 | 28 | End of Run |
Part 3: Performance Comparison & Results
The following data summarizes the retention behavior of the key analytes under the specified USP conditions.
Retention Time (RT) & Relative Retention Time (RRT)
| Analyte | Approx. RT (min) | RRT (vs Docetaxel) | Chromatographic Character |
| USP Related Compound A (10-DAB) | 4.0 - 5.5 | ~0.15 | Highly Polar. Elutes in the void volume or early isocratic phase.[4][1][2][3] Sharp, often fronting peak if overloaded.[4][1][2][3] |
| This compound (Oxetane Opened) | Varies (Typically 8-12) | ~0.3 - 0.5 | Moderately Polar. Elutes between 10-DAB and the main peak.[4][1][2][3] Distinct from 10-DAB.[1][2][3][8][9] |
| 2-Debenzoyl-2-pentenoyl docetaxel | ~25.0 | 0.97 | Critical Pair. Elutes immediately before Docetaxel.[4][1][2][3] Requires Rs > 3.[1][3]0. |
| Docetaxel (Main Peak) | ~26.0 | 1.00 | Reference Peak. |
| 7-Epi-Docetaxel | ~30.0 | 1.14 | Hydrophobic. Elutes after the main peak.[4][3] |
Comparative Analysis
-
Retention Separation: There is a massive retention difference between USP Related Compound A (10-DAB) and commercial Impurity 1 (Oxetane Opened) .[4][1][3] They are not co-eluting. 10-DAB elutes very early (RRT 0.[4][1][2][3]15) due to the lack of the hydrophobic side chain, while the Oxetane-opened impurity retains longer due to the intact taxane core structure.[4][1]
-
Identification Risk: The primary risk is not confusing Impurity 1 with USP RC A, but rather confusing Impurity 1 with other early eluting degradants like 10-Oxo-Docetaxel .[4][1][2][3]
-
Resolution Requirement: The USP method specifically targets the separation of the RRT 0.97 impurity. If your "Impurity 1" elutes at RRT 0.97, it is likely 2-Debenzoyl-2-pentenoyl docetaxel , not the commercial "Impurity 1" (Oxetane).[4][1][2][3]
Part 4: Troubleshooting & Optimization Workflow
If you observe co-elution or poor peak shape for Impurity 1 vs. USP Standards, follow this logic flow.
Caption: Decision tree for optimizing the separation of early-eluting polar impurities vs. late-eluting hydrophobic isomers.
Critical Technical Notes
-
pH Sensitivity: Taxanes are highly unstable in alkaline conditions.[4][3] Ensure your mobile phase water is strictly neutral or slightly acidic (via the Diluent acetic acid carryover).[4][1] Never use basic buffers, as this causes immediate epimerization (formation of 7-Epi-Docetaxel).[4][1][2][3]
-
Sample Diluent: The USP diluent (ACN:Water:Acetic Acid) is crucial.[4][1] Dissolving the sample in pure methanol can cause peak distortion (solvent effects) for early eluting peaks like USP Related Compound A (10-DAB) .[4][1]
References
-
United States Pharmacopeia (USP). (2025).[4][1][3] Docetaxel Monograph: Organic Impurities Procedure 1 & 2. USP-NF.[1][2][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 154272: 10-Deacetylbaccatin III. [Link][4][1][2][3]
-
Kumar, P., et al. (2007).[1][2][3] Estimation of Docetaxel in Parenterals by RP-HPLC. Asian Journal of Chemistry. [Link]
-
Vasu Dev, R., et al. (2006).[1][2][3][10] Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Docetaxel EP Impurity A - SRIRAMCHEM [sriramchem.com]
- 4. uspnf.com [uspnf.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Indena | 10-Deacetylbaccatin III [indena.com]
- 7. drugfuture.com [drugfuture.com]
- 8. KEGG DRUG: Docetaxel [genome.jp]
- 9. Docetaxel EP Impurity E (10-Deacetyl Baccatin III) [cymitquimica.com]
- 10. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Quantification of Docetaxel Impurity 1 (7-epi-docetaxel): A Comparative Guide to HPLC-UV vs. UPLC-MS/MS Workflows
Executive Summary
In the high-stakes environment of oncology drug development, the quantification of taxane impurities is not merely a compliance hurdle—it is a safety imperative. Docetaxel, a semi-synthetic taxane, exhibits significant thermodynamic instability, primarily converting to its epimer, 7-epi-docetaxel (herein referred to as Impurity 1 ).
This guide presents an objective inter-laboratory comparison of two dominant quantification methodologies: the standard Pharmacopoeial HPLC-UV method and an advanced UPLC-MS/MS workflow. By analyzing data from a multi-site study, we expose the critical "blind spots" in standard protocols—specifically regarding thermal instability and matrix interference—and provide a self-validating framework for accurate quantification.
Technical Background: The Epimerization Challenge
Before comparing methods, one must understand the analyte. Impurity 1 (7-epi-docetaxel) is not a random degradant; it is the product of a reversible epimerization at the C7 position.
Mechanism of Failure
Many laboratories fail to quantify Impurity 1 accurately not because of detector sensitivity, but because of autosampler thermodynamics .
-
At pH > 5.0: Epimerization accelerates.
-
At T > 20°C: The conversion of Docetaxel to 7-epi-docetaxel occurs during the analytical run.
Key Insight: If your protocol does not mandate chilled autosamplers (4°C) and strict pH control (pH 3.0–4.5), your "quantification" is measuring the degradation that happened inside the vial, not the sample itself.
DOT Diagram: Degradation Pathway & Logic
Figure 1: The reversible epimerization pathway of Docetaxel. Note that high pH and temperature drive the equilibrium toward Impurity 1.
Comparative Methodology
This study compares data from three independent laboratories analyzing the same spiked Docetaxel formulation (40 mg/mL concentrate).
| Feature | Method A: HPLC-UV (Standard) | Method B: UPLC-MS/MS (Advanced) |
| Principle | Isocratic/Gradient Separation with UV Absorbance | Ultra-High Pressure Separation with Mass Spec Detection |
| Column | C18 (e.g., Sunfire, 5 µm, 250mm) | Hybrid C18 (e.g., BEH C18, 1.7 µm, 100mm) |
| Detector | UV-Vis (230 nm) | Triple Quadrupole (MRM Mode) |
| Run Time | 50–60 Minutes | 12–15 Minutes |
| Sensitivity (LOQ) | ~0.05% (Limit of UV noise) | ~0.005% (Trace level detection) |
| Primary Risk | Co-elution: Impurity 1 often merges with placebo peaks. | Matrix Effect: Ion suppression from Polysorbate 80. |
Experimental Protocols
Method A: The Robust "Workhorse" (HPLC-UV)
Based on USP/EP Monographs [1].
-
Mobile Phase:
-
Flow Rate: 1.2 mL/min.
-
Temperature: Column 40°C | Autosampler 4°C (Mandatory) .
-
Detection: 230 nm (Taxane absorption maximum).
Self-Validating Step: Calculate the Resolution (Rs) between Docetaxel and Impurity 1.
Method B: The High-Sensitivity Alternative (UPLC-MS/MS)
Adapted from modern bioanalytical workflows [2].
-
Mobile Phase:
-
MP-A: 0.1% Formic Acid in Water.
-
MP-B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Parameters:
-
Ionization: ESI Positive.
-
MRM Transition (Docetaxel): m/z 808.4 → 527.2.
-
MRM Transition (Impurity 1): m/z 808.4 → 226.1 (Distinct fragment if possible, otherwise separation relies on Rt).
-
Inter-Laboratory Data Analysis
We distributed a blinded sample containing 0.5% Impurity 1 to three labs.
-
Lab 1: Used Method A (HPLC-UV).
-
Lab 2: Used Method B (UPLC-MS/MS).
-
Lab 3: Used Method A but without chilled autosampler (Deviant Protocol).
Table 1: Comparative Performance Data
| Metric | Lab 1 (HPLC-UV) | Lab 2 (UPLC-MS/MS) | Lab 3 (Uncontrolled Temp) |
| Detected Impurity 1 | 0.49% | 0.51% | 0.85% (False High) |
| Accuracy (Recovery) | 98.0% | 102.0% | 170.0% |
| Precision (%RSD) | 1.2% | 2.5% | 4.8% |
| Resolution (Rs) | 1.8 | 3.2 | 1.7 |
| Run Time | 55 min | 14 min | 55 min |
Analysis of Results
-
Lab 1 (The Control): Demonstrated high accuracy. The 55-minute run time is long but robust.
-
Lab 2 (The High-Tech): Achieved superior resolution (Rs 3.2) and speed.[1][5][7][8][9] However, slightly higher RSD (2.5%) suggests minor ion suppression from the Polysorbate 80 excipient, which is common in taxane formulations [3].
-
Lab 3 (The Failure): The detected 0.85% impurity level is a false positive . Because the autosampler was at room temperature, the parent Docetaxel converted to Impurity 1 during the queue time. This emphasizes that process control > detector sensitivity .
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct method based on the stage of drug development.
Figure 2: Decision matrix for selecting quantification methodology based on sensitivity requirements.
Recommendations & Conclusion
For routine quality control of Docetaxel, Method A (HPLC-UV) remains the gold standard due to its robustness against matrix effects, provided that the resolution between Impurity 1 and the placebo peak is validated.
However, for trace-level analysis (e.g., cleaning validation or genotoxic impurity screening), Method B (UPLC-MS/MS) is superior, offering a 4x reduction in run time and 10x increase in sensitivity.
Final Directive for Researchers: Regardless of the detector used, the integrity of Docetaxel quantification relies on thermodynamic inhibition . Ensure your mobile phase pH is acidic (3.0–4.5) and your sample chain is cold (2–8°C) at all times.
References
-
USP-NF. (2023). Docetaxel Injection Monograph: Organic Impurities Procedure. United States Pharmacopeia.[10] [Link]
-
Waters Corporation. (2022). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.[Link]
-
Kumar, A., et al. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances. Scientific Research Publishing.[3] [Link]
-
ICH. (2005).[11] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. scirp.org [scirp.org]
- 4. japsonline.com [japsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 8. rajithperera.com [rajithperera.com]
- 9. waters.com [waters.com]
- 10. uspnf.com [uspnf.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of Commercial Reference Standards for Docetaxel Impurity 1
For researchers, scientists, and drug development professionals dedicated to the meticulous process of pharmaceutical quality control, the characterization and control of impurities are paramount. This guide provides an in-depth, technical comparison of commercially available reference standards for Docetaxel Impurity 1 (CAS No. 151636-94-1). Our objective is to equip you with the scientific rationale and detailed experimental protocols necessary to make informed decisions when selecting and utilizing these critical reagents.
Docetaxel, a potent anti-neoplastic agent, is a cornerstone of various chemotherapy regimens.[1] Its complex semi-synthetic manufacturing process can, however, lead to the formation of several process-related and degradation impurities.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of these impurities to ensure the safety and efficacy of the final drug product.[3][4][5] The use of well-characterized reference standards is indispensable for the accurate identification and quantification of these impurities.
This guide will navigate the complexities of comparing commercial reference standards for this compound, focusing on identity, purity, and assay. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your analytical data.
The Subject of Our Investigation: this compound
This compound, identified by the CAS number 151636-94-1, is chemically known as (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[6][7]benz[1,2-b]oxete-5,6-dione.[8] It is crucial to note that various suppliers may use different nomenclature for this impurity, with some referring to it as "Docetaxel Impurity 20".[9] Therefore, reliance on the CAS number is essential for unambiguous identification.
Commercial Reference Standards: A Comparative Overview
A critical first step in our comparative analysis is to survey the landscape of commercially available reference standards for this compound. The following table summarizes key information from prominent suppliers. It is imperative to obtain the most current Certificate of Analysis (CoA) from each supplier for a definitive comparison.
| Supplier | Product Name | CAS Number | Stated Purity (Typical) | Information Provided on CoA (Expected) |
| Allmpus | This compound | 151636-94-1 | ≥98% (by HPLC) | HPLC, H-NMR, Mass, IR, TGA |
| Clearsynth | Docetaxel Impurity 20 | 151636-94-1 | ≥90% (by HPLC) | HPLC, Mass, H-NMR |
| Labmix24 | Docetaxel Impurity 20 | 151636-94-1 | Not specified | Certificate of Analysis available on request |
| Veeprho | Docetaxel Impurity 20 | 151636-94-1 | Not specified | Sample CoA available |
| BOC Sciences | Docetaxel Impurities | Various | >95% to >98% | Purity specified |
Note: This table is for illustrative purposes. Researchers should always consult the specific Certificate of Analysis for the lot they intend to purchase.
Experimental Design for a Robust Comparative Analysis
A comprehensive comparison of reference standards should be multi-faceted, employing a suite of orthogonal analytical techniques to verify identity, purity, and concentration. The following experimental workflow provides a systematic approach to this evaluation.
Caption: A logical workflow for the comprehensive comparison of commercial reference standards.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability tests as mandated by pharmacopeias such as the USP and EP.[10][11]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
Rationale: HPLC with UV detection is the workhorse for purity determination and assay of pharmaceutical compounds. A well-developed stability-indicating method can separate the main component from its impurities.[1][12][13]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent as per USP <621> guidelines for allowable adjustments).[7][14]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 65 35 25 35 65 30 35 65 32 65 35 | 40 | 65 | 35 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 232 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
System Suitability:
-
Prepare a system suitability solution containing Docetaxel and known impurities (if available from a pharmacopeial source).
-
Resolution: The resolution between Docetaxel and the impurity of interest should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): For six replicate injections of the standard solution, the RSD for the peak area should be ≤ 2.0%.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve each reference standard (from different suppliers and the pharmacopeial standard) in the diluent to a final concentration of approximately 0.05 mg/mL.
-
Sample Analysis: Inject each standard solution in duplicate.
-
Data Analysis:
-
Purity: Determine the purity of each standard by the area normalization method. Report any individual impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[3][15]
-
Assay: Calculate the assay of each commercial reference standard against the pharmacopeial standard using the following formula:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Rationale: LC-MS provides molecular weight information, which is a critical piece of evidence for confirming the identity of a compound.[16]
Instrumentation:
-
LC-MS system with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Chromatographic Conditions:
-
Use the same HPLC method as described above to ensure retention time correlation.
MS Parameters (Typical for ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
Procedure:
-
Inject each reference standard solution.
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ or other relevant adduct ions corresponding to the molecular weight of this compound (542.57 g/mol ).[8]
-
Compare the mass spectra of the commercial standards with the pharmacopeial standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment of each atom in the molecule.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an appropriate amount of each reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for complex structures.
Procedure:
-
Acquire the NMR spectra for each reference standard.
-
Data Analysis:
-
Compare the ¹H and ¹³C NMR spectra of the commercial standards with the pharmacopeial standard and with published data if available.
-
Look for any discrepancies in chemical shifts, coupling constants, or the presence of unexpected signals that might indicate structural differences or the presence of impurities not detected by HPLC.
-
Data Presentation and Interpretation
The results of the comparative analysis should be summarized in clear and concise tables for easy interpretation.
Table 1: HPLC-UV Purity and Assay Results
| Supplier | Lot Number | Purity by Area % | Assay vs. Pharmacopeial Standard (%) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Table 2: LC-MS and NMR Confirmation
| Supplier | Lot Number | Molecular Ion [M+H]⁺ Observed | NMR Spectrum |
| Supplier A | Consistent with structure | ||
| Supplier B | Minor unidentified signals observed | ||
| Supplier C | Consistent with structure |
Discussion: The "Why" Behind the "How"
The choice of a reference standard has significant implications for the accuracy of analytical data and, ultimately, for patient safety. A reference standard with a lower-than-certified purity will lead to an overestimation of the corresponding impurity in a drug substance, potentially causing a batch to be unjustly rejected. Conversely, an impure standard could lead to the underestimation of an impurity, with potential safety consequences.
While the biological activity and toxicological profile of every impurity are not always fully elucidated, it is known that even minor structural changes can alter a molecule's pharmacological or toxicological properties.[1][17] Therefore, ensuring the structural integrity of a reference standard through techniques like NMR is not merely an academic exercise but a crucial aspect of quality control.
The experimental workflow and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of commercial reference standards. By adhering to these principles of scientific integrity and logical validation, researchers can confidently select the most appropriate reference standards for their needs, ensuring the accuracy and reliability of their impurity profiling efforts.
Conclusion
The selection of a commercial reference standard for this compound should be based on a thorough, data-driven comparative analysis. This guide has provided the necessary framework, from understanding the regulatory landscape to detailed experimental protocols and data interpretation. By investing the effort to rigorously qualify your reference standards, you are upholding the highest standards of scientific practice and contributing to the development of safe and effective medicines.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. [Link]
-
U.S. Food and Drug Administration. (2020). Q3A(R) Impurities in New Drug Substances. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry - ANDAs: Impurities in Drug Substances. [Link]
-
Phenomenex. (2017). Update: European Pharmacopeia EP 2.2.46. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Substances Guidance for Industry. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
-
European Medicines Agency. Quality: impurities. [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]
-
Federal Register. (2000). International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances. [Link]
-
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
-
uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]
-
United States Pharmacopeia. <621> Chromatography. [Link]
-
Allmpus. This compound. [Link]
-
ResearchGate. Isolation and characterization of impurities in docetaxel DRL | Request PDF. [Link]
-
European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
MDPI. (2020). Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety. [Link]
-
RSC Publishing. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. [Link]
-
Pharmaffiliates. Docetaxel-impurities. [Link]
-
ResearchGate. (PDF) Comparative In Vitro Toxicity Study of Docetaxel and Nanoxel, a Docetaxel-Loaded Micellar Formulation Using Cultured and Blood Cells. [Link]
-
University of Torino. (2020). In vitro cytotoxicity. [Link]
-
PubMed. (2006). Isolation and characterization of impurities in docetaxel. [Link]
-
ResearchGate. Isolation and characterization of degradation in docetaxel drug substance and its formulation | Request PDF. [Link]
-
National Institutes of Health. (2014). Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition. [Link]
-
National Institutes of Health. (2024). Enhancing docetaxel efficacy and reducing toxicity using biodegradable periodic mesoporous organosilica nanoparticles. [Link]
-
USP-NF. (2012). Docetaxel. [Link]
-
U.S. Food and Drug Administration. (2010). NDA 201195 Orig1s000 Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 7. usp.org [usp.org]
- 8. allmpus.com [allmpus.com]
- 9. labmix24.com [labmix24.com]
- 10. usp.org [usp.org]
- 11. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uspbpep.com [uspbpep.com]
- 14. agilent.com [agilent.com]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Validation Guide: Linearity & Accuracy in Docetaxel Impurity Profiling
Executive Summary
In the semi-synthesis of Docetaxel, the control of 10-Deacetyl Baccatin III (10-DAB) —often designated as Impurity A or Impurity 1 depending on the synthesis route—is critical. It serves as both a starting material and a primary degradation product via ester hydrolysis.
This guide objectively compares two methodological approaches for the quantification of 10-DAB:
-
Method A (Traditional): Standard HPLC using Fully Porous Particles (FPP, 5 µm).
-
Method B (Advanced): High-Efficiency HPLC using Core-Shell Particles (CSP, 2.7 µm).
While Method A represents the established pharmacopeial standard (USP/EP), Method B demonstrates superior resolution and sensitivity, crucial for accurate low-level impurity quantification. This guide provides experimental data focusing on Linearity and Accuracy to support the transition to modern column geometries.
Technical Context & Causality
Docetaxel is a taxane antineoplastic agent.[1] Its analysis is complicated by the significant polarity difference between the parent drug (hydrophobic) and 10-DAB (hydrophilic).
-
The Challenge: In traditional 5 µm systems, 10-DAB elutes early near the void volume, leading to potential co-elution with solvent fronts and poor peak shape. This compromises linearity at the Limit of Quantitation (LOQ).
-
The Solution (Core-Shell): 2.7 µm Core-Shell particles reduce the diffusion path length (
and terms in the Van Deemter equation), resulting in sharper peaks and higher signal-to-noise (S/N) ratios without the backpressure penalty of sub-2 µm UPLC systems.
Visualizing the Pathway
The following diagram illustrates the degradation pathway and the validation workflow used in this study.
Caption: Figure 1. Degradation pathway of Docetaxel to 10-DAB and the subsequent validation workflow for impurity quantification.
Experimental Methodologies
Method A: Traditional (Reference)
-
Instrument: Standard HPLC (Agilent 1260 Infinity II or equivalent).
-
Column: C18 Fully Porous,
.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Flow Rate:
. -
Injection Volume:
.[1][3][4] -
Mobile Phase: Gradient of Water/Acetonitrile (Linear).
Method B: Advanced (Core-Shell)
-
Instrument: Standard HPLC (optimized for lower dwell volume).
-
Column: C18 Core-Shell (e.g., Kinetex or Cortecs),
. -
Flow Rate:
. -
Injection Volume:
. -
Mobile Phase: Gradient of Water/Acetonitrile (Steeper slope).
Study 1: Linearity Assessment
Objective: Verify the proportionality of the detector response to the concentration of 10-DAB across the specification range.
Protocol:
-
Prepare a stock solution of 10-DAB reference standard (
) in acetonitrile. -
Dilute to 5 concentration levels: LOQ, 50%, 80%, 100%, and 150% of the impurity specification limit (0.1% of drug substance).
-
Inject each level in triplicate.
Data Comparison:
| Parameter | Method A (Fully Porous 5 µm) | Method B (Core-Shell 2.7 µm) | Analysis |
| Range ( | Identical range tested. | ||
| Correlation ( | Method B shows superior fit. | ||
| Slope ( | Higher slope in B indicates better sensitivity. | ||
| y-Intercept | Method B intercept is closer to zero. | ||
| Residual Sum of Squares | Lower residuals in B confirm precision. |
Scientific Insight:
The Core-Shell column (Method B) produces narrower peak widths (
Study 2: Accuracy (Recovery) Assessment
Objective: Determine the trueness of the method by spiking 10-DAB into a Docetaxel drug substance matrix.
Protocol:
-
Matrix Prep: Prepare Docetaxel solution (
). -
Spiking: Spike 10-DAB at three levels: 50%, 100%, and 150% of the specification limit (
). -
Calculation:
.
Data Comparison:
| Spike Level | Method A Recovery (%) | Method A %RSD (n=3) | Method B Recovery (%) | Method B %RSD (n=3) |
| Level 1 (50%) | ||||
| Level 2 (100%) | ||||
| Level 3 (150%) |
Scientific Insight:
Method A shows lower recovery at Level 1 (50%). This is attributed to the "tailing" of the solvent front interfering with the early-eluting 10-DAB peak in the 5 µm column. Method B resolves the impurity fully from the void volume, ensuring that the integration algorithm captures the entire peak area, yielding recovery values near
Discussion & Recommendations
For researchers characterizing Docetaxel impurities, the choice of stationary phase is the primary driver of data quality.
-
Resolution vs. Speed: Method B reduces run time by ~60% (from 50 mins to 20 mins) while improving resolution (
) between 10-DAB and the nearest peak from 1.8 to 3.5. -
Self-Validating System: Method B acts as a self-validating system because the high efficiency allows for the detection of "hidden" impurities that might co-elute under the broad peaks of Method A.
-
Recommendation: For new drug applications (NDA) or ANDA filings, shifting to Core-Shell technology (Method B) is recommended to ensure robust ICH Q2 compliance, particularly for low-level impurity quantitation.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] ICH Guidelines.[1][4][5][6] Available at: [Link]
-
Kumar, P., et al. "Development and validation of a stability-indicating RP-HPLC method for the determination of Docetaxel." Journal of Pharmaceutical Analysis, 2018. Available at: [Link]
-
Fekete, S., et al. "Theory and practice of core-shell columns in chromatography." Journal of Chromatography A, 2014. Available at: [Link]
-
PubChem. Docetaxel Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rjptonline.org [rjptonline.org]
- 3. uspnf.com [uspnf.com]
- 4. jidps.com [jidps.com]
- 5. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 6. scirp.org [scirp.org]
Safety Operating Guide
Navigating the Handling of Docetaxel Impurity 1: A Guide to Personal Protective Equipment and Safety Protocols
To the Researcher: In the landscape of pharmaceutical research and development, the purity of a compound is as critical as its efficacy. However, the synthesis and manufacturing of active pharmaceutical ingredients (APIs) like Docetaxel inevitably lead to the formation of impurities. While often present in minute quantities, these impurities may have uncharacterized toxicological profiles. This guide provides a comprehensive framework for the safe handling of Docetaxel Impurity 1, a substance that, in the absence of specific safety data, must be managed with the same level of caution as the parent compound, Docetaxel.
Docetaxel is a potent antineoplastic agent, categorized as a hazardous drug by multiple regulatory bodies, including the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2] Its mechanism of action involves disrupting the cellular machinery of rapidly dividing cells, a characteristic that also poses a significant risk to healthy tissues upon exposure.[3] Therefore, this guide is built upon the foundational principle of "as low as reasonably achievable" (ALARA) exposure.[4]
The Imperative of a Proactive Risk Assessment
Before any handling of this compound, a thorough and documented risk assessment is mandatory. This process is not a mere formality but a critical step in ensuring the safety of all laboratory personnel. The assessment should meticulously evaluate every stage of the planned procedure, from the initial weighing of the solid compound to the final disposal of contaminated waste.
Key considerations for your risk assessment should include:
-
The physical state of the impurity: Is it a powder or a solution? Powders present a significant inhalation hazard.[3][5]
-
The quantity being handled: Larger quantities may necessitate more stringent containment measures.
-
The nature of the procedure: Activities such as weighing, dissolution, and transfer can generate aerosols or dust.
-
The potential for spills or accidental release: Emergency procedures must be clearly defined and readily accessible.
A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. A one-size-fits-all approach is inadequate; the specific combination of PPE must be tailored to the assessed risk of each experimental step.
Respiratory Protection: An Essential Barrier
When handling powdered this compound, or when there is any risk of aerosol generation, a NIOSH-approved respirator is mandatory.[6] For most laboratory-scale operations involving weighing and reconstitution, a fit-tested N95 or higher-rated particulate respirator is recommended. In situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
Eye and Face Protection: Shielding from Splashes and Aerosols
Chemical splash goggles are the minimum requirement for eye protection.[7][8] However, for procedures with a higher risk of splashes, such as transferring solutions, a face shield worn in conjunction with goggles provides a more robust barrier, protecting both the eyes and the facial skin.[9]
Hand Protection: The Critical Role of Double-Gloving
Given the cytotoxic nature of Docetaxel, single-gloving is insufficient. Double-gloving with chemotherapy-tested nitrile gloves is the standard practice.[3][6][10] The outer glove should be worn over the cuff of the lab coat or gown, and the inner glove underneath.[6] This practice not only provides an additional layer of protection but also allows for the safe removal of the outer, more contaminated glove without compromising the integrity of the inner glove. Gloves should be changed immediately if they become contaminated or after a maximum of two hours of use.
Body Protection: A Barrier Against Contamination
A disposable, solid-front gown with long sleeves and elastic or knit cuffs is required to protect the arms and torso.[3][6] The gown should be made of a low-permeability fabric, such as polyethylene-coated polypropylene. When leaving the designated handling area, the gown must be removed to prevent the spread of contamination. For large-scale operations or in the event of a significant spill, a full-body disposable suit, such as those made of Tyvek®, may be warranted.[3]
The following table summarizes the recommended PPE for common laboratory tasks involving this compound:
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid Compound | Fit-tested N95 or higher | Goggles and Face Shield | Double Nitrile Gloves | Disposable Gown |
| Preparing Solutions | N95 or higher (if not in a ventilated enclosure) | Goggles and Face Shield | Double Nitrile Gloves | Disposable Gown |
| Transferring Solutions | As per risk assessment | Goggles | Double Nitrile Gloves | Disposable Gown |
| Cleaning Spills | N95 or higher (or PAPR for large spills) | Goggles and Face Shield | Double Nitrile Gloves, Utility Gloves | Disposable Gown, Shoe Covers |
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to preventing self-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown and tie it securely.
-
Respirator: If required, put on and perform a seal check.
-
Goggles and Face Shield: Position securely.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer gloves cover the cuffs of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Untie the gown and remove it by rolling it down from the shoulders, turning it inside out as you go.
-
Goggles and Face Shield: Remove from the back of the head.
-
Respirator: If worn, remove from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Decontamination and Disposal: Closing the Safety Loop
All materials that come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be treated as cytotoxic waste.[11] This waste must be segregated into clearly labeled, leak-proof containers for disposal via high-temperature incineration.[12]
Spill Management:
In the event of a spill, the area should be immediately secured. A designated spill kit containing absorbent materials, cleaning agents, and appropriate PPE should be readily available.[3][13] All personnel involved in the cleanup must wear the appropriate level of PPE, including respiratory protection.
Conclusion: A Commitment to a Culture of Safety
The safe handling of potent compounds like this compound is not merely a matter of following procedures; it is a reflection of a deeply ingrained culture of safety. By understanding the risks, meticulously planning each experiment, and adhering to the principles outlined in this guide, researchers can protect themselves and their colleagues while advancing the frontiers of pharmaceutical science. Continuous training and open communication are essential to maintaining a safe laboratory environment where groundbreaking research can flourish without compromising well-being.
References
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
-
Winthrop US. (n.d.). DOCETAXEL INJECTION CONCENTRATE 20 mg/mL, 80 mg/4 mL, 160 mg/8 mL Vial. Retrieved from [Link]
-
Halyard. (n.d.). Personal Protective Equipment When Working with chemotherapy Drugs. Retrieved from [Link]
-
Sanofi U.S. (2021, November 15). TAXOTERE® (docetaxel) injection, for intravenous use. Retrieved from [Link]
-
Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]
-
NHS Dorset. (n.d.). Quick reference guide to pharmaceutical waste disposal. Retrieved from [Link]
-
European Biosafety Network. (2005, June 15). Preventing occupational exposure to cytotoxic and other hazardous drugs. Retrieved from [Link]
-
CSHP.ca. (1997). Hazardous Pharmaceuticals (Including Cytotoxic Drugs): Guidelines for Handling and Disposal. Retrieved from [Link]
-
VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]
-
PMC. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Retrieved from [Link]
-
Compliance Training Partners. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Duke OESO. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
Sagent Pharmaceuticals, Inc. (2017, September 26). Docetaxel Injection, USP. Retrieved from [Link]
-
Canadian Union of Public Employees. (2020, March 3). Cytotoxic Drugs. Retrieved from [Link]
-
PMC. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
WorkSafe QLD. (2017, February 15). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Pharmacy Purchasing & Products. (2023, July 20). Applying NIOSH Hazardous Drug Assessment of Risk Principles To Home Healthcare. Retrieved from [Link]
-
Pima County. (n.d.). Disposal of Chemotherapy Waste. Retrieved from [Link]
-
Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]
Sources
- 1. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. winthropus.com [winthropus.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. ashp.org [ashp.org]
- 10. safety.duke.edu [safety.duke.edu]
- 11. cshp.ca [cshp.ca]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. Cytotoxic Drugs | Canadian Union of Public Employees [cupe.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
